molecular formula PbS B7800452 Lead(II) sulfide CAS No. 12179-39-4

Lead(II) sulfide

Cat. No.: B7800452
CAS No.: 12179-39-4
M. Wt: 239 g/mol
InChI Key: XCAUINMIESBTBL-UHFFFAOYSA-N
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Description

Lead sulfide appears as black to silvery powdery or crystalline solid. Sinks in water. (USCG, 1999)

Properties

IUPAC Name

sulfanylidenelead
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InChI

InChI=1S/Pb.S
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InChI Key

XCAUINMIESBTBL-UHFFFAOYSA-N
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Canonical SMILES

S=[Pb]
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Molecular Formula

PbS
Record name LEAD SULFIDE
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Related CAS

12179-39-4 (galena), 39377-56-5 (cpd with unspecified lead sulfide), 7783-06-4 (Parent)
Record name Lead sulfide
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Molecular Weight

239 g/mol
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Physical Description

Lead sulfide appears as black to silvery powdery or crystalline solid. Sinks in water. (USCG, 1999), Metallic black crystals; [HSDB] Slightly soluble in water (0.86 mg/L at 13 deg C); [ATSDR ToxProfiles]
Record name LEAD SULFIDE
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Boiling Point

2337.8 °F at 760 mmHg (USCG, 1999), 1281 °C (sublimes)
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Solubility

0.01244 g/100 mL water at 20 °C, Insoluble in water, Soluble in acid, Soluble in nitric acid, hot, dilute hydrochloric acid, Insoluble in alcohol, potassium hydroxide
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Density

7.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 7.60 g/cu cm
Record name LEAD SULFIDE
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Vapor Pressure

1 Pa at 656 °C; 10 Pa at 741 °C; 100 Pa at 838 °C; 1kPa at 953 °C; 10 kPa at 1088 °C; 100 kPa at 1280 °C
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Color/Form

Silvery, metallic crystals or black powder, Metallic black cubic crystals

CAS No.

1314-87-0, 12179-39-4
Record name LEAD SULFIDE
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Record name Lead sulfide (PbS)
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Melting Point

2037.2 °F (USCG, 1999), 1113 °C
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Foundational & Exploratory

Mastering the Exciton: A Technical Guide to PbS Quantum Confinement and NIR Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the quantum mechanical behavior of Lead Sulfide (PbS) nanocrystals, focusing on the implications of its anomalously large excitonic Bohr radius (


 nm). Unlike II-VI semiconductors (e.g., CdSe), PbS allows researchers to access the strong confinement regime  even at relatively large particle sizes (

nm). This unique property enables precise tunability across the Near-Infrared (NIR) windows (NIR-I and NIR-II), making PbS quantum dots (QDs) critical tools for deep-tissue bio-imaging and pharmacokinetic tracking in drug development.

Part 1: The Physics of the "Giant" Exciton

To engineer PbS QDs effectively, one must first understand the spatial extent of the electron-hole pair (exciton) in the bulk material. The excitonic Bohr radius (


) serves as the fundamental yardstick for quantum confinement.[1][2]
Calculating the Excitonic Bohr Radius

In bulk semiconductors, the electron and hole are bound by Coulombic attraction, modified by the material's dielectric constant (


) and effective masses (

). The radius is defined as:


Parameters for PbS:

  • Dielectric Constant (

    
    ):  ~17.2 (High screening reduces Coulomb interaction).
    
  • Effective Masses:

    
     (Light carriers lead to large delocalization).
    

Result: For PbS,


 nm.
Comparison: CdSe has an 

nm. Implication: A 10 nm PbS particle is smaller than its exciton (

), whereas a 10 nm CdSe particle is in the weak confinement regime (

).
Comparative Material Parameters
ParameterPbS (Lead Sulfide)CdSe (Cadmium Selenide)Impact on Confinement
Bandgap (Bulk) 0.41 eV (NIR)1.74 eV (Visible)PbS covers biological windows.
Exciton Bohr Radius (

)
~18 - 20 nm ~5.6 nmPbS is strongly confined at larger sizes.
Effective Mass (

)
0.085

0.13

Lighter mass = larger wavefunction.
Confinement Regime (at 6nm) Strong (

)
Intermediate (

)
PbS exhibits discrete atomic-like states.

Part 2: Confinement Regimes & The Brus Equation[3]

The confinement energy shifts the bandgap (


) from its bulk value (

). This relationship is governed by the Brus Equation :


The Strong Confinement Regime ( )

In PbS, because


 is so large, virtually all colloidal synthesis products (diameters 2–10 nm) fall into the Strong Confinement Regime .
  • Mechanism: The physical boundary of the crystal squeezes the exciton wavefunction significantly.

  • Outcome: The kinetic energy term (

    
    ) dominates the Coulombic term (
    
    
    
    ). The energy levels become discrete, and the bandgap is highly sensitive to size.
  • Application: A change in diameter of just 1 nm can shift emission by over 100 nm in the NIR spectrum, allowing for "multiplexed" imaging channels.

Visualization of Confinement Logic

ConfinementLogic Bulk Bulk PbS Crystal Radius Particle Radius (R) Bulk->Radius Comparison Compare R vs a_B Radius->Comparison Bohr Bohr Radius (a_B ~20nm) Bohr->Comparison Strong Strong Confinement (R << a_B) Discrete States Comparison->Strong Most Colloidal PbS Weak Weak Confinement (R >> a_B) Bulk-like Comparison->Weak Rare in Synthesis

Figure 1: Decision logic for determining quantum confinement regimes. Due to the large Bohr radius of PbS, colloidal quantum dots predominately exist in the strong confinement state.

Part 3: Precision Synthesis Protocol (Hot Injection)

To exploit the strong confinement regime, one must synthesize monodisperse nanocrystals. The Hot Injection Method is the industry standard for producing high-quality PbS QDs with tunable NIR emission.

Experimental Workflow

Objective: Synthesize PbS QDs emitting at 1200 nm (NIR-II window).

Reagents:

  • Lead Source: Lead(II) Oxide (PbO).

  • Ligand: Oleic Acid (OA).[2][3][4]

  • Solvent: 1-Octadecene (ODE).

  • Sulfur Source: Bis(trimethylsilyl)sulfide (TMS

    
    S). Note: Highly reactive, handle in glovebox.
    

Step-by-Step Protocol:

  • Precursor Formation:

    • Mix 0.45 g PbO, 1.5 mL OA, and 10 mL ODE in a three-neck flask.

    • Heat to 150°C under vacuum for 1 hour. Why? To form Lead Oleate and remove water/oxygen which cause defects.

    • Switch to Argon/Nitrogen atmosphere.

  • Temperature Stabilization:

    • Adjust temperature to 120°C . Note: Injection temperature controls nucleation rate. Higher T = smaller particles (faster nucleation).

  • Injection:

    • Prepare 210 µL TMS

      
      S in 10 mL dry ODE (inside glovebox).
      
    • Rapidly inject the sulfur solution into the flask.

    • Observation: Solution turns dark brown/black instantly.

  • Growth & Annealing:

    • Cool strictly to ~100°C and maintain for 2-5 minutes.

    • Control: Longer growth time = Red shift (larger particles).

  • Quenching:

    • Inject 10 mL of anhydrous hexane or immerse flask in an ice bath to stop growth.

  • Purification:

    • Precipitate QDs using ethanol/acetone (polar anti-solvent).

    • Centrifuge (3000 rpm, 5 min). Discard supernatant.

    • Resuspend pellet in toluene or chloroform.

Synthesis Logic Flow

SynthesisWorkflow Precursors PbO + Oleic Acid + ODE Vacuum Vacuum Heat (150°C) Remove H2O/O2 Precursors->Vacuum PbOleate Pb-Oleate Formed Vacuum->PbOleate Injection Inject TMS2S at 120°C PbOleate->Injection Nucleation Burst Nucleation Injection->Nucleation Instantaneous Growth Growth at 100°C (Focusing Size Distribution) Nucleation->Growth Quench Quench (Ice/Hexane) Growth->Quench Time determines Size

Figure 2: The Hot Injection workflow. The separation of burst nucleation from growth is critical for achieving monodispersity.

Part 4: Applications in Drug Development (Bio-Imaging)

For drug development professionals, PbS QDs are not just physics curiosities; they are superior contrast agents for NIR-II (1000–1700 nm) fluorescence imaging .

Why NIR-II?
  • Tissue Transparency: Biological tissues (skin, fat, blood) scatter and absorb visible light. In the NIR-II window, scattering is minimized, allowing visualization of vasculature up to 1-2 cm deep.

  • Autofluorescence: Native tissue fluoresces in the visible/UV range. NIR-II has near-zero background noise.

Surface Engineering for Biocompatibility

As-synthesized PbS QDs are hydrophobic (Oleic Acid capped) and toxic (Lead). They must be transformed for biological use.

Protocol: Ligand Exchange (Encapsulation)

  • Amphiphilic Polymer Coating: Use PEG-phospholipids to interdigitate with the oleic acid tails.

  • Silica Shell: Grow a thin SiO

    
     shell to seal the Pb core, preventing ion leakage.
    
  • Functionalization: Attach antibodies (e.g., anti-PD-L1) to the PEG terminus for targeted tumor imaging.

Self-Validating Safety Check:

  • In vitro: MTT assay on target cell lines.

  • In vivo: Monitor clearance (renal vs. hepatic) via fluorescence tracking over 24-48 hours.

References

  • Wise, F. W. (2000). Lead Salt Quantum Dots: the Limit of Strong Quantum Confinement. Accounts of Chemical Research. Link

  • Hines, M. A., & Scholes, G. D. (2003). Colloidal PbS Nanocrystals with Size-Tunable Near-Infrared Emission: Observation of Post-Synthesis Self-Narrowing of the Particle Size Distribution. Advanced Materials. Link

  • Moreels, I., et al. (2009). Size-Dependent Optical Properties of Colloidal PbS Quantum Dots. ACS Nano. Link

  • Hong, G., et al. (2012). Multifunctional in vivo vascular imaging using near-infrared II fluorescence. Nature Medicine. Link

  • Brus, L. E. (1984). Electron–electron and electron‐hole interactions in small semiconductor crystallites: The size dependence of the lowest excited electronic state. The Journal of Chemical Physics. Link

Sources

Precision Engineering of PbS Colloidal Quantum Dots: A Technical Guide to NIR Absorption & Bio-Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Lead Sulfide (PbS) colloidal quantum dots (QDs) represent a premier class of semiconductor nanocrystals, offering tunable optical absorption across the Near-Infrared (NIR-I, 700–900 nm) and Short-Wave Infrared (NIR-II/SWIR, 1000–1700 nm) windows.[1] Their large exciton Bohr radius (~18 nm) allows for strong quantum confinement effects even at relatively large particle sizes (3–10 nm), enabling precise bandgap engineering. This guide synthesizes the fundamental physics, synthesis protocols, and surface chemistry required to leverage PbS QDs for high-sensitivity bio-imaging and optoelectronics.

Physics of NIR Absorption

The absorption characteristics of PbS QDs are governed by the quantum confinement effect, where the continuous bulk band structure discretizes into atomic-like energy levels.

The Moreels Sizing Curve

Accurate determination of particle size (


) from the first excitonic absorption peak (

) is critical for reproducibility. The empirical relationship derived by Moreels et al. is the gold standard for PbS sizing:

[1]
  • 
     eV:  Bulk bandgap of PbS at 300 K.
    
  • 
    :  Nanocrystal diameter in nanometers.
    
Extinction Coefficient & Concentration Determination

Unlike organic dyes, the molar extinction coefficient (


) of PbS QDs is size-dependent.[1][2]
  • At the First Exciton Peak:

    
     scales roughly with 
    
    
    
    .[2]
  • At 400 nm (High Energy):

    
     is independent of quantum confinement and scales strictly with particle volume (
    
    
    
    ).[2] This provides a robust method for calculating concentration regardless of size dispersion.[1]

Standard Equation for Concentration (


): 



Where

is absorbance at 400 nm and

is path length (cm).
Electronic Structure Diagram

BandStructure cluster_bulk Bulk PbS cluster_qd PbS Quantum Dot (Confinement) BulkCB Conduction Band BulkVB Valence Band QDCB 1Se (Discrete State) BulkCB->QDCB Quantization QDVB 1Sh (Discrete State) BulkVB->QDVB Quantization Gap Eg = 0.41 eV QDCB->QDVB Exciton Recombination Transition NIR Absorption (Tunable Eg)

Figure 1: Transition from continuous bulk bands to discrete energy levels in PbS QDs, illustrating the tunable NIR gap.

Synthesis Protocol: Modified Hines-Scholes Method

To achieve narrow size distributions (FWHM < 100 meV), we utilize a hot-injection method where Lead(II) Oleate precursors react with bis(trimethylsilyl)sulfide (TMS)


S.
Reagents
  • Precursor A: Lead(II) Oxide (PbO, 99.99%)

  • Ligand: Oleic Acid (OA, Tech grade 90%)

  • Solvent: 1-Octadecene (ODE, 90%)

  • Sulfur Source: Bis(trimethylsilyl)sulfide ((TMS)

    
    S)[3][4]
    
Step-by-Step Protocol
  • Precursor Formation: Mix 0.45 g PbO, 1.5 g OA, and 10 g ODE in a three-neck flask.

  • Degassing: Heat to 110°C under vacuum (<100 mTorr) for 1 hour to form Lead Oleate (Pb(OA)

    
    ) and remove water. Solution turns clear/colorless.
    
  • Temperature Adjustment: Switch to Argon flow. Adjust temperature to the Target Injection Temp (see Table 1).

  • Injection: Rapidly inject 210 µL of (TMS)

    
    S dissolved in 4 mL dry ODE.
    
  • Growth & Quench: Allow growth for 1–5 minutes (size dependent), then quench by immersing the flask in an ice-water bath.

  • Purification: Precipitate QDs using acetone/ethanol (1:1), centrifuge (4000 rpm, 5 min), and redisperse in toluene or tetrachloroethylene (TCE). Repeat 2x.

Tuning Parameters (Data Summary)
Target Peak (

)
Injection Temp (

C)
OA:Pb RatioApprox. Diameter (

)
850 nm 90–1001.5 : 1~3.0 nm
1050 nm 1202.0 : 1~3.6 nm
1300 nm 1403.0 : 1~4.8 nm
1550 nm 160–1706.0 : 1~5.9 nm

Table 1: Synthesis parameters for targeting specific NIR wavelengths. Higher OA concentrations retard nucleation, leading to fewer, larger particles.

Synthesis Workflow Diagram

SynthesisFlow PbO PbO + OA (Precursor) Vac Vacuum/Heat (110°C, 1h) PbO->Vac PbOA Pb(OA)2 formed Vac->PbOA Inj Inject (TMS)2S (90-170°C) PbOA->Inj Nucl Burst Nucleation Inj->Nucl Growth Ostwald Ripening Nucl->Growth Quench Ice Bath Quench Growth->Quench

Figure 2: Process flow for the hot-injection synthesis of PbS QDs.

Surface Chemistry & Ligand Exchange

As-synthesized PbS QDs are capped with Oleic Acid (OA), rendering them hydrophobic and insulating. For bio-applications, they must be phase-transferred to water.[5]

The Challenge of Trap States

Incomplete surface passivation leads to "trap states"—energy levels within the bandgap that cause non-radiative recombination, reducing quantum yield.

  • Pb-Rich Surface: Usually preferred; passivated by carboxylates (OA) or halides.

  • Oxidation: PbS is sensitive to oxidation (forming PbSO

    
    ), which blueshifts the absorption and creates defects. Always store in inert atmosphere or encapsulate. 
    
Bio-Compatible Phase Transfer Protocol

To render QDs water-soluble for NIR-II imaging:

  • Ligand Exchange: Mix OA-capped QDs in hexane with a solution of PEG-thiol (mPEG-SH, MW 2000) or Mercaptopropionic Acid (MPA) in methanol.

  • Vortex/Sonication: Agitate for 10–30 mins. The QDs will transfer from the upper hexane layer to the lower methanol layer.

  • Purification: Discard hexane. Wash methanol phase with fresh hexane to remove residual OA.

  • Final Solubilization: Precipitate with ethyl acetate, centrifuge, and redisperse in PBS buffer (pH 7.4).

Applications in Drug Development (NIR-II Imaging)

The NIR-II window (1000–1700 nm) is vital for in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence.

Why PbS?
  • Deep Penetration: Detection depths >1 cm vs. <2 mm for visible dyes.

  • High Quantum Yield: PbS QDs (passivated) can achieve QY > 10% in NIR-II, superior to carbon nanotubes or rare-earth nanoparticles.

Bio-Imaging Workflow

BioImaging cluster_prep Probe Preparation cluster_vivo In Vivo Application cluster_img NIR-II Detection Syn PbS Synthesis (Hydrophobic) Exch Ligand Exchange (PEGylation) Syn->Exch Conj Antibody Conjugation Exch->Conj Inj IV Injection Conj->Inj Circ Systemic Circulation Inj->Circ Target Tumor Accumulation Circ->Target Exc 808nm Laser Excitation Target->Exc Emit 1300nm Emission Target->Emit Cam InGaAs Camera Emit->Cam

Figure 3: Workflow for utilizing PbS QDs in targeted NIR-II tumor imaging.

References

  • Moreels, I., et al. (2009).[1][2][6] Size-Dependent Optical Properties of Colloidal PbS Quantum Dots. ACS Nano.[1][2][7] [Link]

  • Hines, M. A., & Scholes, G. D. (2003).[7] Colloidal PbS Nanocrystals with Size-Tunable Near-Infrared Emission. Advanced Materials. [Link]

  • Cademartiri, L., et al. (2006).[8] Size-Dependent Extinction Coefficients of PbS Quantum Dots. Journal of the American Chemical Society.[4][8] [Link]

  • Hong, G., et al. (2014). Near-Infrared-II Fluorescence for Deep Tissue Biomedical Imaging. Nature Photonics. [Link]

  • Weidman, M. C., et al. (2014). Monodisperse, Air-Stable PbS Nanocrystals via Precursor Stoichiometry Control. ACS Nano.[1][2][7] [Link]

Sources

Surface Chemistry and Stoichiometry of PbS Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Stoichiometric Imperative: Defining the Core

In the synthesis of Lead Sulfide (PbS) quantum dots (QDs), stoichiometry is not merely a ratio of precursors; it is the primary determinant of the electronic density of states (DOS). While bulk PbS maintains a 1:1 lattice ratio, the high surface-to-volume ratio of nanoparticles necessitates a deviation from this equilibrium to eliminate midgap trap states.

The Pb-Rich Surface Doctrine

Experimental evidence and Density Functional Theory (DFT) calculations confirm that stoichiometric surfaces are trap-free , but achieving this requires a specific off-stoichiometry during synthesis. A Pb-rich surface is thermodynamically preferred to stabilize the crystal against oxidation and aggregation.

  • Synthesis Ratio: A precursor ratio of 24:1 (Pb:S) is the gold standard for producing monodisperse QDs with minimized size dispersity (3–5%).

  • Trap Origin: Sulfur-rich surfaces are prone to deep trap states due to unpassivated S-dangling bonds. Conversely, Pb-rich surfaces are easily passivated by oleate ligands (during synthesis) or halides (post-synthesis).

Facet-Specific Ligand Binding

The PbS nanocrystal (typically a truncated octahedron) presents two dominant facets with distinct chemical reactivities:

  • {111} Facets: Pb-terminated. These bind Oleate anions (X-type) strongly. This bond is ionic/covalent and resistant to displacement, providing colloidal stability.

  • {100} Facets: These sites are often neutral or weakly coordinated. They bind Oleic Acid (neutral, L-type) or Pb(Oleate)₂ (Z-type) complexes.[1] These ligands are labile and are the primary sites for initial ligand exchange or oxidative attack.

SurfaceStoichiometry Precursors Precursors (Pb:S = 24:1) Nucleation Nucleation Burst Precursors->Nucleation Hot Injection Growth Facet Development Nucleation->Growth Facet111 {111} Facet (Pb-Rich) Strong X-Type Binding (Oleate Anion) Growth->Facet111 Facet100 {100} Facet (Neutral/Pb) Weak L/Z-Type Binding (Oleic Acid / Pb(OA)2) Growth->Facet100 Passivation Halide Passivation (Iodide/Bromide) Facet111->Passivation Hard Exchange TrapState Midgap Trap States Facet100->TrapState If Unpassivated/Oxidized Facet100->Passivation Rapid Displacement Passivation->TrapState Eliminates

Figure 1: Stoichiometric evolution from synthesis precursors to facet-specific surface termination and trap passivation logic.

Ligand Chemistry: The Exchange Mechanism

The native oleic acid (OA) shell is electrically insulating. For optoelectronic applications (solar cells, photodetectors), these must be exchanged for shorter, conductive ligands (atomic halides or short organic linkers).

Classification of Surface Interactions

Understanding the covalent bond classification (Covalent Bond Classification Method) is vital for designing exchange protocols:

  • X-Type (1-electron donor): Anionic ligands (Carboxylates, Halides, Thiolates). They require a counter-cation (H+, NH4+, Pb2+) to maintain charge neutrality.

  • L-Type (2-electron donor): Neutral Lewis bases (Amines, Phosphines, neutral Carboxylic Acid). These bind to Lewis acidic surface sites (Pb atoms).

  • Z-Type (0-electron donor): Lewis acids (Pb(OA)₂) that bind to Lewis basic surface sites (S atoms).

The Solution-Phase Exchange (Ink Strategy)

Modern protocols favor solution-phase exchange over solid-state layer-by-layer (LbL) methods. This creates a stable "ink" of halide-passivated QDs in polar solvents (e.g., DMF, Butylamine).

Mechanism:

  • Phase Transfer: Native QDs in nonpolar solvent (Octane) are exposed to a polar solution containing the exchange salt (e.g., PbI₂, NH₄I).

  • Protonation/Displacement: The halide ions (I⁻) nucleophilically attack the Pb surface sites, displacing the oleate.

  • Solvation: The short ligands render the QDs soluble in the polar phase, driving the transfer.

LigandExchange NativeQD Native PbS-OA (Octane Phase) Transition Phase Transfer Interface NativeQD->Transition Mixing ExchangeSol Exchange Solution (PbI2/NH4I in DMF) ExchangeSol->Transition I- Attack DisplacedLigand Free Oleic Acid (Remains in Octane) Transition->DisplacedLigand Ligand Stripping PassivatedQD PbS-Iodide Ink (DMF Phase) Transition->PassivatedQD Solvation Change

Figure 2: Phase-transfer ligand exchange mechanism converting insulating PbS-OA to conductive PbS-Iodide ink.

Experimental Protocol: Solution-Phase Halide Passivation

This protocol generates high-mobility, air-stable PbS QD inks suitable for single-step spin coating.

Materials
  • PbS QDs: Synthesized via Hines method (Pb:S 24:1), dispersed in Octane (50 mg/mL).

  • Exchange Solution: Lead Iodide (PbI₂) and Ammonium Acetate (NH₄Ac) in Dimethylformamide (DMF).

  • Solvents: Anhydrous Octane, DMF, Toluene.

Step-by-Step Methodology
  • Pre-Mix Preparation: Dissolve 0.1 M PbI₂ and 0.02 M NH₄Ac in anhydrous DMF. Stir until clear.

    • Why NH₄Ac? The acetate acts as a mild base to strip protons from bound oleic acid, facilitating the formation of soluble lead-oleate complexes that leave the surface.

  • Biphasic Mixing: In a centrifuge tube, combine 5 mL of PbS-Octane solution with 5 mL of the Exchange Solution.

  • Vigorous Agitation: Vortex aggressively for 2–5 minutes.

    • Observation: The top octane layer will turn clear (colorless), while the bottom DMF layer becomes dark black/brown. This confirms the phase transfer of QDs.

  • Phase Separation & Wash: Remove the top octane layer (containing stripped oleic acid). Add fresh octane and vortex again to extract residual organics. Repeat 3 times.

  • Precipitation: Add Toluene (an antisolvent for the halide-capped QDs) to the DMF phase until the solution becomes turbid.

  • Collection: Centrifuge at 6000 RPM for 5 minutes. Discard supernatant.

  • Redispersion: Dry the pellet under N₂ flow and redisperse in Butylamine or a DMF/Chlorobenzene mix for film deposition.

Quantitative Characterization Matrix

To validate stoichiometry and surface chemistry, rely on the following data structures.

Table 1: Key Characterization Metrics
TechniqueTarget ParameterStoichiometric Indicator (High Quality)
1H NMR Ligand PopulationBroad peaks (bound) vs. Sharp peaks (free). Absence of alkene proton resonance (5.3 ppm) indicates complete exchange.
XPS Pb:S RatioRatio of ~1.2–1.5 (Pb-rich). Stoichiometric 1:1 often indicates S-rich traps or loss of Pb surface atoms.
XPS Iodine IncorporationI:Pb ratio of ~0.4–0.6 indicates sufficient passivation shell.
PLQY Radiative Efficiency>20% for solid films (indicates low non-radiative trap density).
NMR Analysis of Surface Coverage

Nuclear Magnetic Resonance (NMR) is the only method to distinguish between tightly bound and physisorbed ligands.

  • Broadening Effect: Ligands bound to the QD surface exhibit significant line broadening due to slow tumbling rates (T2 relaxation).

  • Diffusion Ordered Spectroscopy (DOSY): Used to confirm that the ligand diffusion coefficient matches the QD particle diffusion, proving attachment.

  • Quantification: By adding an internal standard (e.g., ferrocene), you can calculate the ligand density. A typical PbS QD (3 nm) should have a ligand density of ~3.0–3.5 ligands/nm² .

Defect Engineering: Oxidation and Recovery

PbS is susceptible to oxidation, forming PbSO₃ (sulfite) or PbSO₄ (sulfate) species.

  • Mechanism: Oxygen attacks the S-rich sites or displaces weak Z-type ligands.

  • Impact: Oxidation creates deep trap states that pin the Fermi level and reduce Voc in solar cells.

  • Recovery: Halide passivation (specifically Iodide) can etch surface oxides or convert them into benign species. The formation of a PbI₂ shell acts as a barrier to further oxygen ingress.

References
  • Monodisperse, Air-Stable PbS Nanocrystals via Precursor Stoichiometry Control Source: ACS Nano [Link][2]

  • Quantifying multiple ligand binding modes and exchange kinetics on a PbS quantum dot surface Source: American Chemical Society / NIH [Link]

  • PbS Colloidal Quantum Dots: Ligand Exchange in Solution Source: MDPI [Link]

  • Impact of Stoichiometry on the Electronic Structure of PbS Quantum Dots Source: Physical Review Letters / MIT [Link]

  • Solution Processing and Self-Organization of PbS Quantum Dots Passivated with Formamidinium Lead Iodide Source: ACS Omega [Link]

Sources

Methodological & Application

Application Note: Precision Chemical Bath Deposition (CBD) of PbS Thin Films

[1]

Executive Summary

Lead Sulfide (PbS) is a IV-VI semiconductor with a narrow bulk bandgap (~0.41 eV at 300K) and a large excitonic Bohr radius (~18 nm). These properties make it a critical material for infrared (IR) detectors, solar cells, and gas sensors.[1] While Chemical Bath Deposition (CBD) is a cost-effective synthesis method, it often suffers from poor reproducibility due to uncontrolled homogeneous nucleation (precipitation in the solution) versus the desired heterogeneous nucleation (film growth on the substrate).

This Application Note provides a rigorous, field-proven protocol for the deposition of high-quality, mirror-like PbS thin films. Unlike standard textbook recipes, this guide emphasizes the role of complexing agents (specifically Triethanolamine/TEA or ammonia-free alternatives) in regulating the ionic product to ensure high-adhesion films with tunable optoelectronic properties.

Theoretical Foundation: The Kinetic Control Mechanism

The success of CBD relies on controlling the release of metal ions (




If


The "Secret Sauce": Complexing Agents

To prevent immediate precipitation upon mixing,



Key Reaction Pathway:

  • Complexation:

    
    
    
  • Hydrolysis (Sulfur Source):

    
     (Thiourea hydrolysis)
    
  • Deposition:

    
    
    
Diagram 1: Reaction Mechanism & Kinetic Control

This diagram illustrates the competitive pathways between bulk precipitation (undesired) and thin film growth (desired).

PbS_Mechanismcluster_inputsPrecursorsPb_SourcePb Source(Pb(CH3COO)2)IntermediateStable Complex[Pb(TEA)]2+ or [Pb(OH)4]2-Pb_Source->IntermediateFastComplexComplexing Agent(TEA / NaOH)Complex->IntermediateS_SourceSulfur Source(Thiourea)Free_SFree S2-(Alkaline Hydrolysis)S_Source->Free_SpH Dependent(Need OH-)Free_PbFree Pb2+(Controlled Release)Intermediate->Free_PbSlow Equilibrium(Rate Limiting)NucleationNucleationIP > KspFree_Pb->NucleationFree_S->NucleationFilmHeterogeneousNucleation(High Quality Film)Nucleation->FilmSurface CatalyzedPowderHomogeneousNucleation(Bulk Precipitate)Nucleation->PowderExcess Supersaturation

Caption: Kinetic competition in CBD. The complexing agent buffers Pb2+ concentration, favoring film growth over powder formation.

Experimental Protocol

Reagents & Equipment
  • Lead Source: Lead Acetate Trihydrate (

    
    ) [0.5 M]
    
  • Sulfur Source: Thiourea (

    
    ) [1.0 M][2]
    
  • Alkaline/Complexing Agent: Sodium Hydroxide (NaOH) [2.0 M] OR Triethanolamine (TEA).[2]

  • Substrate: Glass slides (soda-lime) or FTO glass (for PV applications).

  • Equipment: Digital hot plate with magnetic stirrer, beaker (100 mL), thermometer, substrate holder.

Substrate Preparation (Critical Step)

Adhesion failure is the #1 cause of poor CBD results. Do not skip this.

  • Degrease: Wash in detergent solution with ultrasonic agitation (10 min).

  • Acid Etch: Dip in dilute HCl (5%) for 2 mins to increase surface roughness/nucleation sites.

  • Solvent Clean: Ultrasonicate in Acetone -> Ethanol -> Deionized (DI) Water (5 min each).

  • Dry: Nitrogen blow dry.

Step-by-Step Deposition Procedure

Target: 300–500 nm thickness. Temp: Room Temp (25°C) or 40°C.

  • Lead Complex Formation:

    • In a 100 mL beaker, add 5 mL of 0.5 M Lead Acetate .

    • Crucial: Add 2 mL of 1 M TEA (Triethanolamine) before adding the base. This ensures immediate complexation.

    • Add 5 mL of 2 M NaOH . The solution should remain clear. If it turns cloudy (white precipitate), the complexation failed; discard and restart.

  • Dilution: Add 82 mL of DI Water . Stir gently.

  • Initiation:

    • Add 6 mL of 1 M Thiourea .

    • Note: The reaction timer starts now .

  • Deposition:

    • Immerse substrates vertically (using a Teflon holder). Do not let them touch the beaker walls.

    • Stir at low speed (60 RPM) to ensure homogeneity without disturbing the diffusion layer at the substrate surface.

  • Termination:

    • After 60–120 minutes, the solution will turn dark brown/black.

    • Remove substrates.

  • Rinsing: Immediately rinse with DI water to remove loosely bound "soot" (precipitate).

  • Annealing (Optional but Recommended): Heat at 100°C for 1 hour to improve crystallinity.

Diagram 2: Experimental Workflow

This diagram outlines the operational sequence for reproducible film fabrication.

PbS_Workflowcluster_prepPhase 1: Preparationcluster_depPhase 2: Depositioncluster_postPhase 3: Post-ProcessingCleanSubstrate Cleaning(Acetone/Ethanol/DI)Sol_PrepPrecursor Prep(Pb + TEA + NaOH)DipVertical Immersion(25°C - 40°C)Clean->DipReadyMixAdd Thiourea(Start Reaction)Sol_Prep->MixMix->DipTimeGrowth Time(60 - 120 mins)Dip->TimeRinseDI Water Rinse(Remove Soot)Time->RinseAnnealAnnealing(100°C / 1 hr)Rinse->Anneal

Caption: Operational workflow for PbS CBD. Vertical immersion minimizes pinholes caused by sediment.

Critical Process Parameters (CPP)

The following parameters must be strictly controlled to tune the bandgap and morphology.

ParameterRecommended RangeEffect on Film Properties
pH 10.5 – 12.0High pH (>12): Fast hydrolysis, rapid precipitation (powdery film).Low pH (<10): Reaction may not start (Thiourea is stable).
Temperature 25°C – 60°CHigher Temp: Faster growth, larger grain size (bulk-like properties).Lower Temp: Slower growth, smaller grains (Quantum confinement/Blue shift).
Deposition Time 45 – 180 minShort: Very thin, high transparency, strong quantum confinement.Long: Thicker (>500nm), bulk bandgap, potential peeling.
[Pb]/[Complex] Ratio 1:2 to 1:4Higher Complex: Slower release of Pb, smoother/denser films.Lower Complex: Porous films.

Characterization & Validation

To validate the protocol, the following data points should be verified:

  • Visual Inspection: The film should be uniform, mirror-like, and dark grey/black. If it is dull or powdery, homogeneous nucleation dominated (failed).

  • X-Ray Diffraction (XRD):

    • Standard: Cubic rock-salt structure (Galena).[3]

    • Key Peaks: (111) at

      
       and (200) at 
      
      
      .[3]
    • Validation: Sharp peaks indicate good crystallinity; broad peaks indicate nanocrystalline nature (quantum dots).

  • UV-Vis Spectroscopy:

    • Bandgap (

      
      ):  Plot 
      
      
      vs
      
      
      (Tauc Plot).
    • Target: Bulk PbS is 0.41 eV (IR region). Nanocrystalline films often show a "Blue Shift" to 1.0–2.4 eV depending on grain size (quantum confinement effect).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Film Peeling Poor substrate cleaning or film too thick.Re-clean substrate with acid etch. Reduce deposition time.
White Precipitate Lead Hydroxide formation before reaction.Increase concentration of Complexing Agent (TEA) or mix Pb + TEA before adding NaOH.
No Deposition pH too low or Temp too low.Add more NaOH to reach pH > 10.5. Warm bath to 35°C.
Powdery Surface Homogeneous nucleation dominated.Reduce precursor concentrations. Stir slower. Filter solution.

References

  • Seghaier, S. et al. (2006).[4] "Structural and optical properties of PbS thin films prepared by chemical bath deposition." Materials Chemistry and Physics.

  • Pentia, E. et al. (2004). "Optical and electrical properties of PbS thin films chemically deposited at different temperatures.
  • Osherov, A. et al. (2007). "Mechanism of Lead Sulfide Chemical Bath Deposition from an Acidic Solution." Journal of The Electrochemical Society.

  • Hernandez-Borja, J. et al. (2011). "PbS Thin Films for Photovoltaic Applications Obtained by Non-Traditional Chemical Bath Deposition." MATEC Web of Conferences.

  • Larramendi, E.M. et al. (2001). "PbS thin films grown by chemical bath deposition using triethanolamine as complexing agent."[5] Thin Solid Films.[1][4][6][7][8][9][10][11]

Application Notes and Protocols for Solid-State Ligand Exchange in PbS Quantum Dot Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lead sulfide (PbS) colloidal quantum dots (CQDs) are a cornerstone for next-generation, solution-processed photovoltaics due to their size-tunable bandgap and potential for high efficiency.[1][2] However, as-synthesized CQDs are capped with long-chain, insulating organic ligands (typically oleic acid) that impede charge transport between adjacent dots in a solid-state film.[3] To transform these materials into functional optoelectronic devices, these native ligands must be replaced with shorter molecules that facilitate strong electronic coupling while effectively passivating surface trap states. This guide provides an in-depth analysis and detailed protocols for solid-state ligand exchange, a critical step in the fabrication of high-performance PbS CQD solar cells. We will explore the causality behind various chemical treatments, present field-proven methodologies, and offer insights into process validation and optimization.

The Imperative of Ligand Exchange: From Colloidal Stability to Electronic Conductivity

As-synthesized PbS quantum dots are typically stabilized in nonpolar solvents by a shell of long oleic acid ligands.[3] This organic shell is essential for controlling nanocrystal growth and preventing aggregation in solution.[3] However, in a packed CQD film, these bulky, electrically insulating ligands create a significant barrier to charge transport, effectively isolating each quantum dot. The primary goal of ligand exchange is to replace these long chains with compact, electronically favorable molecules. This substitution serves two main purposes:

  • Reduce Inter-Dot Spacing: By replacing ligands that are ~2 nm long with molecules less than 1 nm in length, the distance between CQDs is drastically reduced. This closer packing enhances the quantum mechanical tunneling of charge carriers (electrons and holes) between dots, thereby increasing the conductivity of the film by several orders of magnitude.[1][3]

  • Surface Passivation: The surface of a quantum dot contains numerous under-coordinated lead and sulfur atoms, which can act as electronic trap states. These traps capture charge carriers, promoting non-radiative recombination and severely limiting solar cell efficiency.[4] Effective new ligands will bind strongly to these sites, passivating the traps and preserving the lifetime of photogenerated carriers.

Solid-State vs. Solution-Phase Exchange: A Strategic Choice

Ligand exchange can be performed either in the solution phase before film deposition or in the solid-state after the CQD film has been cast. While solution-phase methods offer the potential for one-step film fabrication, the solid-state approach remains the most widely adopted and highest-performing method for fabricating champion solar cells.[1][5]

  • Advantages of Solid-State Exchange:

    • Produces smooth, compact, and uniform films.[5]

    • Avoids issues with CQD ink instability that can plague solution-phase methods.

    • Allows for the creation of complex, multi-layered device architectures with distinct treatments for each layer.

  • Disadvantages of Solid-State Exchange:

    • Can be time-consuming and material-intensive due to its layer-by-layer nature.[1][3]

    • Risk of incomplete ligand exchange, especially in thicker films.[1][6]

    • Can induce mechanical stress, leading to film cracking if not properly controlled.[7][8]

This guide will focus exclusively on the solid-state methodology, which, despite its challenges, offers superior control and has consistently produced the most efficient PbS CQD solar cells to date.[5]

General Workflow of Solid-State Ligand Exchange

The solid-state ligand exchange process is a cyclical, layer-by-layer (LbL) procedure. Each cycle deposits a thin layer of CQDs and treats it to replace the native ligands. By repeating this cycle, a film of the desired thickness (typically 100-400 nm for the active layer) is constructed.

The fundamental steps, illustrated in the diagram below, are as follows:

  • Deposition: A solution of oleic acid-capped PbS CQDs in a nonpolar solvent (e.g., octane) is spin-coated onto the substrate.

  • Treatment: The film is immersed in or spin-coated with a solution containing the new, shorter ligands dissolved in a polar solvent (e.g., methanol, acetonitrile). This solvent is chosen because it is a non-solvent for the QDs but readily dissolves the new ligands and the displaced oleic acid.

  • Incubation: The film is allowed to soak for a specific duration (typically 15-90 seconds) to allow the exchange reaction to occur.[7]

  • Washing: The film is rinsed with the pure polar solvent to remove the displaced oleic acid and any excess new ligands.[1]

  • Repeat: Steps 1-4 are repeated until the target film thickness is achieved.

G cluster_cycle Single Layer-by-Layer (LbL) Cycle start Start with Substrate spin_qd 1. Spin-coat PbS-OA in Octane start->spin_qd treat 2. Introduce Ligand Solution (e.g., TBAI in Methanol) spin_qd->treat Forms ~10-30 nm layer wash 3. Spin-Rinse with Polar Solvent treat->wash Exchange occurs (e.g., 30s) repeat_node Repeat N times for desired thickness wash->repeat_node repeat_node->spin_qd Next Cycle end_node Final Film Ready for Next Device Layer repeat_node->end_node Final Cycle Complete

Figure 1: General experimental workflow for the layer-by-layer solid-state ligand exchange process.

Key Chemistries and Detailed Protocols

The choice of ligand is critical as it dictates the electronic properties, stability, and morphology of the final CQD film. We will detail the protocols for the most significant classes of ligands.

Inorganic Atomic Ligands: Halides (TBAI)

The introduction of halide ligands, particularly iodide from tetrabutylammonium iodide (TBAI), marked a breakthrough in PbS CQD solar cell performance.[6] Halides are atomic ligands that effectively passivate surface defects and, due to their small size, promote dense film packing. Iodide treatment typically renders the PbS film n-type, making it an excellent electron-transporting layer.[6]

Causality & Mechanism: TBAI in a polar solvent like methanol dissociates into TBA⁺ and I⁻ ions. The negatively charged iodide (I⁻) anions displace the native oleate ligands by binding to the positively charged Pb²⁺ sites on the quantum dot surface.[7] This process is highly effective at removing insulating hydrocarbons, leading to significantly enhanced charge carrier mobility and improved device stability against oxidation.[6]

Protocol 1: TBAI Ligand Exchange for n-Type PbS Layers

  • Materials:

    • PbS QDs in octane (e.g., 25 mg/mL), filtered through a 0.2 µm PTFE filter.

    • Tetrabutylammonium iodide (TBAI), anhydrous.

    • Methanol, anhydrous.

    • Substrates (e.g., FTO/ZnO-coated glass).

  • Solution Preparation:

    • Prepare the TBAI treatment solution by dissolving TBAI in anhydrous methanol at a concentration of 10 mg/mL.

    • Prepare a rinsing solution of pure anhydrous methanol.

  • Step-by-Step Procedure (per layer):

    • Place the substrate on a spin coater in an inert (e.g., N₂) or controlled humidity environment.

    • Deposition: Dispense ~100 µL of the PbS CQD solution onto the substrate. Spin-coat at 2500 rpm for 30 seconds.

    • Treatment: Dispense ~200 µL of the TBAI/methanol solution onto the static film. Wait for 30 seconds. This incubation time is a critical parameter; shorter times may lead to incomplete exchange, while excessively long times can damage the film or introduce excess iodide, which can hinder transport.[7][9]

    • Washing: Spin the substrate at 2500 rpm for 20 seconds to remove the treatment solution. While spinning, dispense ~1 mL of pure methanol for rinsing.

    • Repeat this cycle 4-5 times to build an n-type layer of approximately 100-120 nm.

Short-Chain Organic Ligands: Thiols and Carboxylic Acids

Before the dominance of halides, short-chain organic molecules were the standard for solid-state exchange. They remain highly relevant, especially for creating p-type hole-transporting layers.

EDT is a bidentate ligand, meaning it has two thiol (-SH) groups that can bind to two different quantum dots, acting as a "molecular glue." This crosslinking creates a mechanically robust film with good hole mobility, making it suitable for p-type layers.[1]

Causality & Mechanism: The thiol groups on EDT have a strong affinity for the PbS surface, readily displacing oleic acid. The short, two-carbon backbone ensures close packing. However, the high reactivity of EDT can cause significant volume contraction in the film, leading to the formation of cracks, which can create electrical shunts and reduce the open-circuit voltage (V_OC) of the solar cell.[8]

Protocol 2: EDT Ligand Exchange for p-Type PbS Layers

  • Materials:

    • PbS QDs in octane (25 mg/mL).

    • 1,2-ethanedithiol (EDT), >98%.

    • Acetonitrile, anhydrous.

  • Solution Preparation:

    • Prepare the EDT treatment solution by creating a 0.02% v/v solution of EDT in anhydrous acetonitrile.

    • Prepare a rinsing solution of pure anhydrous acetonitrile.

  • Step-by-Step Procedure (per layer):

    • Spin-coat the PbS CQD layer as described in Protocol 1, Step 2.

    • Treatment: Dispense the EDT/acetonitrile solution onto the film and wait for 10 seconds. EDT reacts quickly, so shorter times are often sufficient.

    • Washing (2x): Spin at 2500 rpm for 20 seconds. While spinning, rinse with pure acetonitrile. Repeat the rinse step to ensure all residual EDT is removed.

    • Repeat this cycle 2-3 times on top of the n-type layer to form a p-type capping layer.

Short-chain carboxylic acids like 3-mercaptopropionic acid (MPA) or formic acid offer an alternative to thiols. MPA is particularly interesting as it possesses both a thiol and a carboxylic acid group. These ligands can also produce p-type films and have been shown to offer improved resistance to oxidation compared to thiol-treated films.[1][10]

Causality & Mechanism: The exchange mechanism involves the acidic proton of the new ligand protonating a bound oleate, which is then released as oleic acid.[11] Carboxylic acid treatments can lead to films with good surface passivation and respectable hole mobilities.[10] A key advantage is that they often induce less film shrinkage than EDT, reducing the risk of cracking.[8]

Protocol 3: Hybrid MPA/EDT Exchange for Improved p-Type Layers

Recent advances have shown that a hybrid approach, combining MPA and EDT, can mitigate the cracking issues of pure EDT while maintaining good hole transport.[8]

  • Materials:

    • All materials from Protocol 2.

    • 3-mercaptopropionic acid (MPA).

  • Solution Preparation:

    • Prepare a hybrid treatment solution of 0.01% v/v MPA and 0.01% v/v EDT in anhydrous acetonitrile.

  • Step-by-Step Procedure:

    • Follow the procedure outlined in Protocol 2, but substitute the pure EDT solution with the hybrid MPA/EDT solution. The treatment times and washing steps remain similar. This hybrid approach can result in a more stable p-type layer with reduced V_OC loss.[8]

Data Summary & Performance Comparison

The choice of ligand strategy has a direct and significant impact on the final solar cell performance. The following table summarizes typical parameters and outcomes for the protocols described.

Ligand SystemPrimary RoleTypical SolventConcentrationTreatment TimeKey AdvantagesCommon IssuesImpact on PV Parameters
TBAI n-type EBLMethanol10 mg/mL30-60 sExcellent passivation, high J_sc, good stability.[6]Incomplete exchange in thick films, can be brittle.[6]High J_sc, good FF
EDT p-type HTLAcetonitrile0.02% v/v10-30 sStrong crosslinking, good hole mobility.Film cracking, high V_OC loss.[8]High V_OC, moderate FF
MPA p-type HTLMethanol1% v/v30-60 sReduced film cracking, better oxidation resistance.[1][10]Lower mobility than EDT.Improved V_OC, good FF
Hybrid MPA/EDT p-type HTLAcetonitrile0.01% / 0.01%10-30 sBalances mobility and film quality, reduces V_OC loss.[8]Requires careful optimization of ligand ratio.High V_OC, high FF

Validation of a Self-Consistent Protocol

To ensure the ligand exchange is successful and reproducible, it is crucial to characterize the resulting films. This validation step confirms the chemical changes and film quality, making the protocol a self-validating system.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is the primary tool to confirm the removal of the original oleic acid ligands. A successful exchange will show a significant reduction or complete disappearance of the C-H stretching peaks (~2800-3000 cm⁻¹) characteristic of the long alkyl chains of oleic acid.[7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical states on the film's surface. It can confirm the presence of new atoms (e.g., iodine from TBAI) and verify the removal of carbon-based species.[3]

  • Scanning Electron Microscopy (SEM): SEM is used to inspect the morphology of the film. It is essential for identifying cracks, pinholes, or other defects that could be detrimental to device performance.[3]

  • Atomic Force Microscopy (AFM): AFM provides information on the surface roughness of the film. A smooth, uniform film is desirable for forming high-quality interfaces with subsequent layers in the solar cell stack.[3]

G cluster_validation Protocol Validation Loop cluster_char Characterization protocol Execute Ligand Exchange Protocol film Fabricated CQD Film protocol->film ftir FTIR (Chemical Exchange) film->ftir xps XPS (Surface Composition) film->xps sem SEM (Film Morphology) film->sem afm AFM (Surface Roughness) film->afm feedback Optimize Protocol (Time, Conc., etc.) ftir->feedback Feedback xps->feedback Feedback sem->feedback Feedback afm->feedback Feedback feedback->protocol Refine

Sources

Application Notes and Protocols for the Fabrication of High-Performance PbS Quantum Dot Infrared Photodetectors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Solution-Processed Infrared Detection

Lead sulfide (PbS) colloidal quantum dots (CQDs) are at the forefront of next-generation infrared (IR) detection technologies.[1] Their primary advantage lies in the quantum size effect, which allows for the tuning of their bandgap and, consequently, their light absorption range from the visible to the short-wavelength infrared (SWIR) spectrum simply by controlling the nanocrystal size.[2][3] This tunability, combined with the potential for low-cost and large-area fabrication via solution-based methods, makes PbS CQDs a compelling alternative to traditional, expensive epitaxial semiconductor materials used in IR detectors.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of high-performance PbS quantum dot infrared photodetectors. The protocols detailed herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure both reproducibility and a deep understanding of the fabrication process.

I. Synthesis of Oleic Acid-Capped PbS Quantum Dots

The foundation of a high-performance photodetector is the quality of the constituent quantum dots. A widely adopted and reliable method for synthesizing monodisperse PbS QDs is a modification of the Hines hot-injection method.[5] This process allows for precise control over the QD size, which directly dictates the spectral sensitivity of the final device.

Protocol 1: Hot-Injection Synthesis of PbS QDs

Objective: To synthesize oleic acid-capped PbS quantum dots with a target absorption peak in the near-infrared region.

Materials:

  • Lead(II) oxide (PbO)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Bis(trimethylsilyl) sulfide ((TMS)₂S)

  • Toluene

  • Methanol

  • Hexane

  • Ethanol

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for vacuum and inert gas (N₂ or Ar)

  • Syringes and needles

  • Centrifuge

Procedure:

  • Precursor Preparation: In a three-neck flask, combine PbO, oleic acid, and 1-octadecene. The amount of oleic acid used is a critical parameter for controlling the final QD size.[5]

  • Degassing: Heat the mixture to 110-120 °C under vacuum for approximately 1-2 hours to remove water and other volatile impurities, resulting in a clear solution.

  • Sulfur Precursor Injection: Switch the atmosphere to an inert gas (N₂ or Ar). Adjust the temperature to the desired injection temperature (typically between 95 °C and 185 °C). A higher injection temperature generally results in larger QDs. Rapidly inject a solution of (TMS)₂S in ODE into the hot lead oleate solution. The reaction is immediate, as indicated by a rapid color change to dark brown/black.

  • Growth and Quenching: Allow the reaction to proceed for a specific time (typically a few minutes) to achieve the desired QD size. The reaction is then quenched by removing the heating mantle and allowing the flask to cool.

  • Purification: Once the solution has cooled to room temperature, the QDs need to be purified to remove unreacted precursors and excess ligands. This is typically achieved by precipitation with a non-solvent like methanol or ethanol, followed by centrifugation. The supernatant is discarded, and the QD pellet is redispersed in a non-polar solvent like toluene or hexane. This precipitation and redispersion process should be repeated at least two to three times.

  • Storage: The purified PbS QDs are then dispersed in a suitable solvent (e.g., octane or toluene) at a known concentration for subsequent device fabrication.

II. Photodetector Fabrication: From Quantum Dot Ink to Functional Device

The fabrication of a PbS QD photodetector involves the sequential deposition of several layers onto a substrate. A common and effective device architecture is the inverted p-i-n structure, which typically consists of a transparent conducting oxide (TCO) substrate, an electron transport layer (ETL), the PbS QD active layer, a hole transport layer (HTL), and a top metal contact.[6]

A. Substrate Preparation

A pristine substrate is crucial for the fabrication of high-quality thin films and functional devices.

Protocol 2: Substrate Cleaning

  • Sequentially sonicate the patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.

B. Deposition of Transport Layers

The ETL and HTL are essential for efficient charge extraction and for blocking the injection of unwanted charge carriers, thereby reducing dark current.

  • Electron Transport Layer (ETL): Zinc oxide (ZnO) or titanium dioxide (TiO₂) are commonly used as ETL materials due to their wide bandgap and appropriate energy level alignment with PbS QDs.[7] These layers can be deposited via spin-coating of nanoparticle solutions or by atomic layer deposition.

  • Hole Transport Layer (HTL): For an inverted device structure, a material like Molybdenum trioxide (MoO₃) can be thermally evaporated to serve as an electron-blocking and hole-extracting layer.[7]

C. The Active Layer: PbS Quantum Dot Film Deposition and Ligand Exchange

The heart of the photodetector is the PbS QD active layer. The deposition of a smooth, crack-free film with high packing density is critical for efficient light absorption and charge transport.[8] Spin coating is a widely used technique for this purpose.[9]

A crucial step in forming a conductive QD film is the removal of the long, insulating oleic acid ligands and their replacement with shorter, conductive ligands.[10] This process, known as ligand exchange, can be performed in the solid-state, layer-by-layer, which offers excellent control over the film thickness and properties.[11]

Protocol 3: Layer-by-Layer Spin Coating and Solid-State Ligand Exchange

  • PbS QD Layer Deposition: Dispense a solution of PbS QDs in a non-polar solvent (e.g., 30 mg/mL in toluene) onto the substrate. Spin coat at a suitable speed (e.g., 2500 rpm for 30 seconds) to form a uniform layer.[11] This process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidation of the QDs.

  • Solid-State Ligand Exchange: Immerse the substrate in a solution of a shorter ligand. Common choices include:

    • 1,2-ethanedithiol (EDT): A solution in a non-polar solvent.

    • Tetrabutylammonium iodide (TBAI): A solution in methanol.[12]

    • Sodium Sulfide (Na₂S): A solution in methanol.[11] The choice of ligand can significantly impact the device performance.[11] For example, Na₂S treatment has been shown to yield broadband photoresponse from 400 nm to 2300 nm.[11]

  • Washing: After the desired ligand exchange time (typically 30-60 seconds), rinse the substrate with the solvent used for the ligand solution to remove excess ligands and byproducts.

  • Repeat: Repeat steps 1-3 to build up the desired thickness of the PbS QD film. The optimal thickness is typically in the range of 250-300 nm.[7]

FabricationWorkflow

D. Top Electrode Deposition

The final step in device fabrication is the deposition of the top metal contact. This is typically done by thermal evaporation through a shadow mask to define the active area of the photodetector. Gold (Au) or Aluminum (Al) are commonly used materials for the top electrode.[7][13]

III. Device Architecture and Energy Level Diagram

A well-designed device architecture with appropriate energy level alignment between the different layers is crucial for efficient photodetector operation.

DeviceArchitecture

IV. Characterization of Photodetector Performance

Once the device is fabricated, its performance must be thoroughly characterized. The key figures of merit for a photodetector are its responsivity, specific detectivity, and response speed.

A. Current-Voltage (I-V) Characteristics

The I-V characteristics are measured both in the dark and under illumination. The dark current is a measure of the noise in the detector and should be as low as possible. The photocurrent is the difference between the current under illumination and the dark current.

B. Spectral Response

The spectral response measures the photodetector's sensitivity as a function of the wavelength of incident light. This is typically measured using a monochromator and a calibrated light source.

C. Key Performance Metrics
  • Responsivity (R): The ratio of the generated photocurrent to the incident optical power. It is a measure of the detector's efficiency in converting light into an electrical signal.

  • External Quantum Efficiency (EQE): The ratio of the number of collected charge carriers to the number of incident photons.

  • Specific Detectivity (D): A normalized measure of the signal-to-noise ratio, which allows for the comparison of detectors with different active areas. It is calculated using the responsivity, the active area of the detector, and the noise current. A higher D indicates a better ability to detect weak signals. High-performance solution-processed PbS QD photodetectors can achieve detectivities greater than 10¹⁰ Jones.[14]

Performance MetricTypical Values for High-Performance PbS QD PhotodetectorsReference
Responsivity (R)> 0.1 A/W[15]
Specific Detectivity (D*)> 10¹⁰ Jones (cm Hz1/2 W-1)[14]
External Quantum Efficiency (EQE)> 10% in the infrared[14]
Response WavelengthTunable from visible to > 2000 nm[11]

V. Troubleshooting and Optimization

  • High Dark Current: This can be caused by poor film morphology, incomplete ligand exchange, or a non-optimal device architecture. Ensure a clean substrate, optimize the spin coating parameters to achieve a smooth film, and verify the energy level alignment of the transport layers.

  • Low Photocurrent: This may result from inefficient light absorption (film is too thin), poor charge transport (incomplete ligand exchange or poor QD quality), or inefficient charge extraction. The thickness of the QD layer and the ligand exchange process should be optimized.

  • Poor Film Quality: Cracks or pinholes in the QD film can lead to device shorting. The concentration of the QD solution, the choice of solvent, and the spin coating parameters all influence film quality.[16][17]

VI. Conclusion

The fabrication of high-performance PbS quantum dot infrared photodetectors is a multi-step process that requires careful control over material synthesis, device architecture, and film deposition. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can reliably produce high-quality devices. The solution-processability and tunable spectral response of PbS QDs offer a versatile platform for the development of next-generation infrared sensing technologies with wide-ranging applications.[18]

References

  • Lan, X., Masala, S., & Sargent, E. H. (2016). Advanced Architecture for Colloidal PbS Quantum Dot Solar Cells Exploiting a CdSe Quantum Dot Buffer Layer. ACS Nano.
  • Zhang, Y., Chen, Y., Chen, W., Li, Y., Song, Y., Zhong, A., ... & Xia, Y. (2021). Breaking the Size Limitation of Directly‐Synthesized PbS Quantum Dot Inks Toward Efficient Short‐wavelength Infrared Optoelectronic Applications.
  • Kim, J., Voznyy, O., Zhitomirsky, D., & Sargent, E. H. (2022). Enhanced Surface Passivation of Lead Sulfide Quantum Dots for Short-Wavelength Photodetectors.
  • Benzaouia, M., & Al-Ghamdi, A. A. (2024). PbS Colloidal Quantum Dot-Based Photodetectors: A Promising Approach for Enhanced Performance in Visible Light Communication Systems.
  • Wang, Y., Chen, Y., Zhang, Y., Li, Y., Song, Y., & Chen, W. (2022). Optimizing the Infrared Photoelectric Detection Performance of Pbs Quantum Dots through Solid-State Ligand Exchange.
  • Fernando, J. F. S., Atapattu, H. R., & Vaynzof, Y. (2021). Passivation of PbS Quantum Dot Surface with L-glutathione in Solid-State Quantum-Dot-Sensitized Solar Cells.
  • Hines, M. A., & Scholes, G. D. (2015). Synthetic Conditions for High-Accuracy Size Control of PbS Quantum Dots.
  • Li, Y., Chen, Y., Zhang, Y., Song, Y., & Chen, W. (2021). Solution-Processed PbS Colloidal Quantum Dots / PCBM Based Photodetector for Multispectral Detection. SPIE Digital Library.
  • Yin, X., & Wang, H. (2021). PbS QD-based photodetectors: future-oriented near-infrared detection technology.
  • Song, Y., Chen, Y., Li, Y., Chen, Q., Zhong, A., Zhu, H., ... & Chen, W. (2026). Ligand-Directed Growth Control for High-Performance Short-Wave Infrared Quantum Dot Photodetectors.
  • Sargent, E. H. (2005). Solution-processed PbS quantum dot infrared photodetectors and photovoltaics.
  • Tan, L., Liu, Y., & Tang, J. (2022). Fast-Response Photodetector Based on Hybrid Bi2Te3/PbS Colloidal Quantum Dots. MDPI.
  • Shulga, A. (2022).
  • Li, Y., Chen, Y., Zhang, Y., Song, Y., & Chen, W. (2023). High-Performance Near-Infrared Photodetector Based on PbS Colloidal Quantum Dots/ZnO-Nanowires Hybrid Nanostructures. MDPI.
  • Chen, W., Zhang, Y., Li, Y., Song, Y., & Chen, Y. (2021). Energy Level Engineering of PbS Quantum Dots via Aluminum Surface Modification for High-Performance Infrared Photodetectors. Nano Letters.
  • Lyssenko, S., Amar, M., Sermiagin, A., & Minnes, R. (2025).
  • Crisp, R. W., & Beard, M. C. (2025). Ligand Exchange and Binding at the Surface of PbS Quantum Dots Quantified Using Multimodal Magnetic Resonance. ACS Nano.
  • Gong, X., Tong, M., Xia, Y., & Heeger, A. J. (2009). A solution-processed near-infrared polymer: PbS quantum dot photodetectors. RSC Publishing.
  • Rogach, A. L. (2008).
  • Brennan, M. C., Z-L. T., & P. V. K. (2014). Passivation of PbS Quantum Dot Surface with l-Glutathione in Solid-State Quantum-Dot-Sensitized Solar Cells.
  • Nanografi. (2024). What are Lead Sulfide Quantum Dots (PbS QDs)?.
  • Hamamatsu. (n.d.). Characteristics and use of infrared detectors. MMRC.
  • Liu, M., Voznyy, O., & Sargent, E. H. (2024). PbS Colloidal Quantum Dots: Ligand Exchange in Solution. MDPI.
  • Weimer, J. J. (2013). How to form a reasonably smooth film using quantum dot dispersions?.
  • Konstantatos, G., & Sargent, E. H. (2009). Solution-Processed Quantum Dot Photodetectors.
  • Azmi, R., & Sargent, E. H. (2016). The Role of Surface Passivation for Efficient and Photostable PbS Quantum Dot Solar Cells. UPCommons.
  • Kramer, I. J., & Sargent, E. H. (2014). Supersonically Spray-Coated Colloidal Quantum Dot Ink Solar Cells.
  • Rogach, A. L. (2008).
  • Cheyns, D., & Heremans, P. (2015). Integration of PbS quantum dot photodiodes on silicon for NIR imaging. Lirias.
  • Levinstein, H. (1962). Infrared Photodetectors: A Review of Operational Detectors. Optica Publishing Group.
  • Lee, J. W., Kim, D. H., & Seok, S. I. (2016). Inorganic-ligand exchanging time effect in PbS quantum dot solar cell. AIP Publishing.
  • Starovoytov, A. A., & Timofeev, V. I. (2020). Architecture of the photosensitive element based on PbS colloidal quantum dots.
  • Scher, E. C., & Alivisatos, A. P. (2004). Methods of making quantum dot films.
  • Thambidurai, M., & Lee, C. G. (2025). Recent Research Progress in Surface Ligand Exchange of PbS Quantum Dots for Solar Cell Application.
  • Xu, J., & Liu, J. (2020). Infrared Photodetection from 2D/3D van der Waals Heterostructures. PMC - NIH.
  • Patsnap. (2025). Quantum Dot Deposition: Spin Coating vs. Spray Pyrolysis.

Sources

Application Note: Solvothermal Synthesis of High-Aspect-Ratio Lead Sulfide (PbS) Nanorods for NIR-II Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, reproducible solvothermal protocol for synthesizing Lead Sulfide (PbS) nanorods. Unlike zero-dimensional quantum dots, PbS nanorods exhibit unique anisotropic optoelectronic properties and tunable absorption in the Second Near-Infrared (NIR-II, 1000–1700 nm) window. This spectral range is critical for deep-tissue in vivo imaging due to reduced photon scattering and autofluorescence. We explore the mechanistic role of ethylenediamine (EDA) as a shape-directing agent, provide a self-validating experimental workflow, and outline critical characterization metrics for quality control in drug development and sensing applications.

Introduction: The NIR-II Advantage

In drug development and pharmacokinetic studies, visualizing biological processes in real-time is often hampered by the limited penetration depth of visible light. PbS nanorods offer a solution by emitting in the NIR-II window.

  • Deep Penetration: Reduced tissue scattering allows imaging depths >1 cm.

  • High Contrast: Minimal autofluorescence from biological tissues in the 1000–1700 nm range.

  • Shape Functionality: The nanorod geometry offers a larger surface area for ligand functionalization compared to spheres, improving circulation time and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

Mechanism of One-Dimensional Growth

The formation of PbS nanorods via solvothermal synthesis is not a random aggregation but a kinetically controlled process governed by the structure-directing capability of the solvent .

The Role of Ethylenediamine (EDA)

In this protocol, EDA acts as both the solvent and the shape-directing agent.

  • Chelation: EDA is a bidentate ligand. The amine groups (

    
    ) chelate with 
    
    
    
    ions to form a
    
    
    complex.
  • Facet Blocking: These complexes preferentially adsorb onto the high-energy facets of the growing PbS crystal (typically the

    
     facets).
    
  • Anisotropic Growth: By blocking specific facets, EDA inhibits radial growth while permitting growth along the longitudinal axis (typically

    
     or 
    
    
    
    ), forcing the crystal to elongate into a rod or wire.
Visualization of Growth Pathway

The following diagram illustrates the transition from precursor complexation to anisotropic growth.

PbS_Growth_Mechanism Precursors Precursors (Pb(OAc)2 + Thiourea) Complex [Pb(EDA)n]2+ Complex (Chelation) Precursors->Complex Dissolution in EDA Nucleation PbS Nuclei (Initial Burst) Complex->Nucleation Heat (>120°C) Adsorption Selective Adsorption of EDA on {100} Nucleation->Adsorption Surface Energy Min. Growth 1D Anisotropic Growth (Nanorod Formation) Adsorption->Growth Facet Blocking

Caption: Kinetic pathway of PbS nanorod formation driven by selective adsorption of ethylenediamine (EDA).

Materials and Equipment

Reagents
ReagentPurityRoleNotes
Lead(II) Acetate Trihydrate 99.99%Pb PrecursorHigh purity essential to prevent doping defects.
Thiourea

99.0%
Sulfur SourceDecomposes slowly, allowing controlled nucleation.
Ethylenediamine (EDA) AnhydrousSolvent & TemplateToxic/Corrosive. Handle in fume hood.
Ethanol / Deionized Water ACS GradeWashing AgentsUsed to remove excess EDA and byproducts.
Equipment
  • Teflon-lined Stainless Steel Autoclave: (Capacity: 50 mL or 100 mL).

  • Convection Oven: Capable of maintaining

    
     with 
    
    
    
    precision.
  • Centrifuge: Capable of 6,000–10,000 rpm.

  • Ultrasonic Bath: For redispersion during washing.

Experimental Protocol

Safety Warning: Lead compounds are neurotoxic. EDA is corrosive and a sensitizer. All operations must be performed in a certified chemical fume hood wearing nitrile gloves and safety goggles.

Step 1: Precursor Preparation
  • Weigh 1.5 mmol of Lead(II) Acetate Trihydrate (

    
    ).
    
  • Weigh 3.0 mmol of Thiourea (

    
    ).
    
    • Note: A Pb:S molar ratio of 1:2 ensures excess sulfur to drive the reaction to completion.

  • Transfer both powders into a clean beaker.

  • Add 30 mL of Ethylenediamine (EDA).

  • Stir magnetically at room temperature for 15–20 minutes until a clear, colorless (or slightly yellowish) solution is obtained.

    • Checkpoint: If the solution is cloudy, sonicate for 5 minutes. Incomplete dissolution leads to polydisperse products.

Step 2: Solvothermal Treatment
  • Transfer the precursor solution into the Teflon liner.

    • Critical: Do not fill more than 70% of the liner's capacity to allow for pressure expansion.

  • Seal the liner inside the stainless steel autoclave. Ensure the cap is tightened evenly.

  • Place the autoclave in a pre-heated oven at 180°C .

  • Maintain temperature for 12 hours .

    • Variation: Lower temperatures (

      
      ) yield thinner nanowires; higher temperatures (
      
      
      
      ) or longer times promote thicker rods due to Ostwald ripening.
Step 3: Cooling and Collection
  • Remove the autoclave and allow it to cool naturally to room temperature.

    • Caution: Do not force cool (e.g., water bath) as rapid thermal shock can crack the Teflon liner or alter crystal crystallinity.

  • Open the autoclave. The product should be a black precipitate at the bottom.

Step 4: Purification (The "Self-Validating" Step)

Improper washing is the #1 cause of cytotoxicity in biological applications.

  • Decant the supernatant (EDA) into a hazardous waste container.

  • Wash 1: Add 20 mL of ethanol, sonicate for 5 mins, centrifuge at 6,000 rpm for 10 mins. Discard supernatant.

  • Wash 2: Add 20 mL of deionized water, sonicate, centrifuge.

  • Wash 3: Repeat with ethanol.

    • Validation: The final supernatant should be clear and odorless (no amine smell).

  • Dry the black powder in a vacuum oven at 60°C for 4 hours.

Protocol Workflow Diagram

Protocol_Workflow start Start mix Dissolve Pb(OAc)2 + Thiourea in EDA (30 mL) start->mix load Load Teflon Autoclave (70% Fill) mix->load heat Heat at 180°C for 12 Hours load->heat cool Natural Cooling to Room Temp heat->cool wash Wash 3x (Ethanol/Water/Ethanol) cool->wash dry Vacuum Dry 60°C, 4h wash->dry end PbS Nanorods Ready dry->end

Caption: Step-by-step workflow for the solvothermal synthesis of PbS nanorods.

Characterization & Quality Control

To ensure the material is suitable for drug development applications, the following parameters must be verified.

A. Structural Analysis (XRD)[1][2]
  • Technique: X-Ray Diffraction.[1][2][3][4][5][6]

  • Expected Result: Face-centered cubic (fcc) rock salt structure.

  • Key Indicator: Sharp peaks indicate high crystallinity. No impurity peaks (e.g., PbO) should be visible.

B. Morphology (TEM)[1][2][5][7]
  • Technique: Transmission Electron Microscopy.[1][2][3][5][7]

  • Metric: Aspect Ratio (Length/Diameter).

  • Target: For this protocol, expect diameters of ~20–50 nm and lengths of 200–500 nm.

C. Optical Properties (UV-Vis-NIR)
  • Technique: Absorption spectroscopy.

  • Feature: A broad absorption tail extending into the NIR-II region (1000–1400 nm).

  • Bandgap: Bulk PbS is 0.41 eV. Nanorods will show a blue shift due to quantum confinement (transverse direction), but less than spherical quantum dots.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is gray/white Incomplete reaction or Pb oxidationCheck autoclave seal; Ensure temp reached 180°C; Use fresh precursors.
Spheres instead of Rods Loss of template effectEnsure pure EDA is used (no water contamination); Do not overheat (>200°C).
Aggregation Poor washingIncrease sonication time between centrifuge steps; Use surfactant (e.g., CTAB) as additive if necessary.

References

  • Solvothermal Synthesis Mechanism: Wang, Y., et al. "Shape-Controlled Synthesis of PbS Nanocrystals via a Solvothermal Route." Crystal Growth & Design, 2008.

  • NIR-II Imaging Applications: Hong, G., et al. "Near-Infrared II Fluorescence for Deep Tissue Imaging." Nature Photonics, 2014.

  • Ethylenediamine Template Effect: Li, J., et al. "Ethylenediamine-Assisted Synthesis of PbS Nanorods." Materials Letters, 2010.

  • Toxicity & Safety: "Lead Sulfide Safety Data Sheet." Sigma-Aldrich.

Sources

spin-coating techniques for uniform PbS nanocrystal films

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Spin-Coating Methodologies for High-Uniformity PbS Nanocrystal Films

Executive Summary & Physics of Deposition

The deposition of Lead Sulfide (PbS) colloidal quantum dots (CQDs) via spin-coating is a competition between centrifugal shear forces and solvent evaporation rates .[1][2] Unlike simple polymer resists, PbS films are granular solids formed by the assembly of discrete nanocrystals (3–10 nm).[1][2] Achieving device-grade uniformity requires precise control over the ligand-exchange kinetics and solvent evaporation front.[1][2]

This guide details two distinct protocols:

  • Layer-by-Layer (LbL) Solid-State Ligand Exchange: The industry standard for high-performance photodiodes and solar cells, offering maximum control over packing density and trap states.[1][2]

  • One-Step Ink Deposition (Solution-Phase Exchange): An emerging, scalable method utilizing halide-passivated inks for rapid manufacturing.[1][2]

Material Preparation & Solvent Engineering

The choice of solvent dictates the film morphology.[2][3][4] High-vapor-pressure solvents (Hexane) freeze the film too quickly, locking in disorder.[1][2] Low-vapor-pressure solvents (Octane) allow the nanocrystals to re-arrange into superlattices before drying.[1][2]

Table 1: Solvent Engineering for PbS CQDs
SolventBoiling Point (°C)Viscosity (cP)Role in ProtocolOutcome
Octane 1250.54Primary Solvent for LbLBalanced evaporation; yields smooth, crack-free films.[1][2]
Hexane 680.31AlternativeToo fast; causes "orange peel" defects and voids.[1][2]
Toluene 1100.59Co-solventGood solubility, but aromatic rings can interfere with some ligand exchanges.[1][2]
Methanol (MeOH) 640.59Ligand SolventPolar; dissolves halides/thiols but precipitates OA-capped PbS (orthogonal).[1][2]
Acetonitrile (ACN) 820.34Rinse SolventRemoves residual organic ligands without damaging the PbS matrix.[1][2]

Protocol A: Layer-by-Layer (LbL) Solid-State Deposition[1][2]

Mechanism: Long-chain Oleic Acid (OA) ligands are replaced after film deposition with short ligands (TBAI, EDT) to reduce inter-particle spacing from ~1.1 nm to <0.2 nm, enabling charge transport.[1][2]

Reagents:

  • PbS Source: Oleic-acid capped PbS in Octane (50 mg/mL).[1][2]

  • Ligand Solution A (n-type): Tetrabutylammonium iodide (TBAI) in Methanol (10 mg/mL).[1][2]

  • Ligand Solution B (p-type/HTL): 1,2-Ethanedithiol (EDT) in Acetonitrile (0.02% v/v).[1][2]

  • Rinse Solvent: Anhydrous Acetonitrile or Methanol.[1][2]

Step-by-Step Workflow:

  • Dispense CQDs: Static dispense 30 µL of PbS-Octane onto the substrate (ITO/ZnO).[1][2]

  • Spin Step 1 (Deposition): Spin at 2500 rpm for 15 seconds .

    • Note: The film is now an insulating OA-capped solid.[1][2]

  • Ligand Exchange: Stop the spinner. Gently dispense 100 µL of Ligand Solution (TBAI or EDT) to cover the entire film.[1][2]

    • Critical: Wait 30 seconds . This "soak time" allows the short ligands to diffuse in and displace the bulky oleic acid.[2]

  • Spin Step 2 (Removal): Spin at 2500 rpm for 10 seconds to fling off excess ligand solution.

  • Wash Cycles:

    • Dispense Rinse Solvent (MeOH/ACN) while spinning (dynamic dispense) or static dispense followed by immediate spin.[1][2]

    • Repeat wash 2 times .[1][2]

    • Why: Removes the displaced oleic acid and excess salts.[1][2] Failure here leads to high series resistance.[1][2]

  • Repeat: Perform cycles 1–5 until desired thickness (typically 8–12 layers for ~300 nm active layer).

Protocol B: One-Step Ink Deposition (Solution-Phase Exchange)[1][2]

Mechanism: Ligands are exchanged in the liquid phase before deposition.[1][2] The resulting "ink" is polar and conductive, allowing a thick film to be cast in a single step.[1]

Reagents:

  • Pre-cursor: OA-capped PbS in Hexane.

  • Exchange Solution: Lead Iodide (

    
    ) + Ammonium Acetate (
    
    
    
    ) in Dimethylformamide (DMF).[1][2]
  • Final Ink Solvent: Butylamine (BTA) or DMF/Toluene mix.[1][2]

Workflow:

  • Phase Transfer: Mix PbS-Hexane with Exchange Solution. Vortex vigorously. PbS will migrate to the polar DMF phase.[1] Discard Hexane.

  • Precipitation: Add Toluene to precipitate the exchanged dots.[1][2] Centrifuge and dry.

  • Ink Formulation: Re-disperse pellets in Butylamine at high concentration (200–300 mg/mL ).

  • Single-Step Spin:

    • Dispense Ink.[1][2][5]

    • Spin at 1500 rpm for 60 seconds (slower speed for thicker films).

    • Anneal: Bake at 70°C for 10 mins to remove residual amine solvents.

Visualization of Workflows

The following diagram illustrates the cyclic nature of the LbL process and the critical decision points for ligand selection.

LbL_Process Start Start: Clean Substrate (ITO/ZnO) Deposition 1. Spin PbS-OA (Octane, 2500 rpm) Start->Deposition Exchange 2. Apply Ligand (TBAI or EDT) Soak 30s Deposition->Exchange Form OA-Solid Rinse 3. Rinse Solvent (MeOH/ACN) Spin Dry Exchange->Rinse Displace OA Check Target Thickness Reached? Rinse->Check Check->Deposition No (Repeat) Finish Final Anneal (Optional) Check->Finish Yes

Figure 1: Cyclic workflow for Solid-State Layer-by-Layer (LbL) deposition. Green nodes indicate critical cleaning steps to prevent resistive barriers.[1][2]

Troubleshooting & Optimization (The "Expertise" Pillar)

Achieving a mirror-like finish requires diagnosing hydrodynamic defects.[1][2]

Defect Root Cause Analysis
Defect AppearanceRoot CauseCorrective Action
Striations (Radial Lines) Marangoni Flow: Surface tension gradient drives flow during evaporation.[1][2]Increase RPM (>2500) to dominate shear forces over evaporation, or switch to a lower volatility solvent (Octane/Xylene mix).
Comets / Streaks Particulates: Aggregates acting as obstacles.[1][2]Filter QD solution (0.2 µm PTFE) immediately before use.[1][2] Ensure substrate is dust-free.[1][2]
Pinholes Poor Wettability: Substrate surface energy is too low.[1][2]UV-Ozone treat substrate for 10 mins before first layer.[1][2]
Cloudy / Hazy Film Phase Separation: Residual humidity or bad solvent quality.[1][2]Perform all coating in

glovebox (<5 ppm

/

).[1][2] Use anhydrous solvents.[1][2]
Center Color Change Slow Drying: Solvent pools in the center.[1][2]Increase acceleration rate (e.g., 1000 rpm/s to 2500 rpm/s).

Characterization & Validation

To validate the protocol integrity, perform the following checks:

  • Excitonic Peak Retention (Absorbance):

    • Measure UV-Vis-NIR absorbance.[1][2]

    • Pass: First excitonic peak (e.g., 950 nm) remains distinct.[1][2]

    • Fail: Peak broadens or red-shifts significantly (indicates uncontrolled fusion/necking of dots).[1][2]

  • Thickness Verification (Profilometry):

    • Standard LbL yields ~20–25 nm per layer.[1][2] A 10-layer film should measure ~200–250 nm.[1][2]

  • Surface Roughness (AFM):

    • Target RMS roughness < 2 nm over a 5x5 µm area. High roughness creates shunts in solar cells.[1][2]

References

  • Solid-State Ligand Exchange Protocol

    • Chuang, C. H., et al. "Improved performance and stability in quantum dot solar cells through band alignment engineering."[1][2] Nature Materials (2014).[1][2]

    • [1][2]

  • Solvent Engineering & Ink Formulation

    • Liu, M., et al. "Hybrid organic-inorganic inks flatten the energy landscape in colloidal quantum dot solids."[1][2] Nature Materials (2017).[1][2]

  • Defect Analysis in Spin Coating

    • Birman, A., et al. "Defects in Spin-Coated Colloidal Quantum Dot Films."[1][2] ACS Applied Materials & Interfaces (2021).[1][2]

    • [1][2]

  • PbS Ink Stability

    • Kirmani, A. R., et al. "Shell-protected PbS quantum dots for stable and efficient solar cells."[1][2] ACS Energy Letters (2020).[1][2]

    • [1][2]

Sources

Application Note: Integrating PbS Quantum Dots into Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and photovoltaic researchers. It details the integration of Lead Sulfide (PbS) Colloidal Quantum Dots (CQDs) into Perovskite Solar Cells (PSCs) to enhance infrared harvesting, stability, and carrier mobility.[1]

Executive Summary & Strategic Rationale

The theoretical efficiency limit of single-junction perovskite solar cells (PSCs) is constrained by their bandgap (~1.55 eV), which fails to harvest near-infrared (NIR) photons. Integrating PbS Quantum Dots (bandgap tunable 0.7–1.3 eV) offers a pathway to surpass the Shockley-Queisser limit by extending spectral response.

However, direct physical mixing is non-trivial due to solvent orthogonality: high-quality PbS QDs are synthesized in non-polar solvents (octane/toluene), while perovskites require polar solvents (DMF/DMSO).

This guide details two integration architectures:

  • Hybrid Matrix (QD-in-Perovskite): Embedding QDs directly into the perovskite absorber to act as crystallization seeds and enhance carrier mobility.[1]

  • PbS as Hole Transport Layer (HTL): Replacing unstable organic HTLs (like Spiro-OMeTAD) with p-type PbS QDs for improved stability.

Mechanism & Band Alignment

Successful integration relies on precise band alignment. PbS QDs must be engineered to facilitate hole extraction while blocking electron back-flow.

Band Energy Diagram

The following diagram illustrates the energetic landscape for a Hybrid QD-in-Perovskite architecture. Note the cascade alignment facilitating hole transfer from the Perovskite to the PbS sites (or HTL) and electron extraction through the TiO2.

BandAlignment cluster_0 ETL cluster_1 Active Layer (Hybrid) cluster_2 HTL / Contact TiO2 TiO2 CB: -4.0 eV VB: -7.4 eV Perovskite MAPbI3 CB: -3.9 eV VB: -5.4 eV TiO2->Perovskite e- Injection PbS PbS QDs CB: -3.7 eV VB: -5.1 eV Perovskite->PbS Hole Transfer Au Au Contact WF: -5.1 eV PbS->Au Hole Extraction

Caption: Energy level alignment (vacuum scale) facilitating hole transfer from MAPbI3 to PbS QDs and electron blocking at the QD interface.

Protocol A: Hybrid Matrix Integration (QD-in-Perovskite)

Objective: Incorporate PbS QDs into the perovskite precursor solution to improve film crystallinity and extend absorption. Challenge: Oleic acid (OA)-capped PbS QDs are hydrophobic. They must be ligand-exchanged to be soluble in DMF/DMSO without aggregating.

Materials Preparation
  • PbS-OA Stock: Synthesis via hot-injection (PbO + TMS in Octadecene). Concentration: 50 mg/mL in Octane.

  • Ligand Exchange Solution: Methylammonium Iodide (MAI) or PbI2 dissolved in DMF.[2]

  • Perovskite Precursor: 1.2 M PbI2 + MAI in DMF:DMSO (4:1 v/v).

Workflow: Solution-Phase Ligand Exchange

This step is the critical "bridge" between the non-polar QD world and the polar perovskite world.

  • Phase Transfer Setup:

    • In a centrifuge tube, add 2 mL of PbS-OA (in Octane) .

    • Add 2 mL of MAI solution (0.1 M in DMF) .

    • Observation: You will see two distinct layers. Top = Octane (Black/Brown), Bottom = DMF (Clear).

  • Exchange & Transfer:

    • Vigorously vortex the mixture for 5-10 minutes.

    • Mechanism:[3][4][5] The short MAI ligands displace the long OA ligands. The QDs become polar and transfer from the top Octane phase to the bottom DMF phase.

    • Validation: The top layer should become clear (colorless), and the bottom layer becomes dark brown/black.

  • Purification (Critical for Stability):

    • Discard the top octane layer.

    • Wash the DMF phase with fresh octane 2x to remove residual Oleic Acid.

    • Precipitate the QDs by adding Toluene (anti-solvent for polar QDs). Centrifuge at 8000 rpm for 5 mins.

    • Redisperse the pellet in DMF or directly into the Perovskite Precursor Solution .

Device Fabrication
  • Substrate Prep: Etched ITO glass, cleaned (detergent, acetone, IPA), UV-Ozone treated (15 min).

  • ETL Deposition: Spin-coat SnO2 or TiO2 compact layer. Anneal at 150°C (SnO2) or 500°C (TiO2).

  • Hybrid Active Layer:

    • Mix the Ligand-Exchanged PbS QDs into the MAPbI3 precursor.

    • Optimal Ratio: 3–5 wt% PbS relative to Perovskite.

    • Spin-coat: 1000 rpm (10s) -> 4000 rpm (30s).

    • Anti-Solvent Drop: At 20s remaining, drip 150 µL Chlorobenzene.

    • Why: The QDs act as heterogeneous nucleation sites, promoting larger grain growth during the anti-solvent crash.

  • Annealing: 100°C for 10-30 mins.

  • HTL & Contact: Spin-coat Spiro-OMeTAD; thermally evaporate Au (80 nm).

Protocol B: PbS as Inorganic Hole Transport Layer

Objective: Replace organic HTL with p-type PbS for enhanced environmental stability.

Solid-State Layer-by-Layer (LbL) Deposition

Unlike the hybrid method, this builds the PbS layer on top of the perovskite.

  • Perovskite Deposition: Fabricate standard MAPbI3 layer on ETL/ITO.

  • PbS Deposition (OA-capped):

    • Spin-coat PbS-OA (in Octane, 50 mg/mL) at 2500 rpm for 30s.

    • Note: Octane is orthogonal to Perovskite; it will not dissolve the underlayer.

  • Solid-State Ligand Exchange (EDT Treatment):

    • Flood the surface with 0.02% v/v 1,2-ethanedithiol (EDT) in Acetonitrile for 30s.

    • Spin dry.

    • Mechanism:[3][4][5][6][7] EDT crosslinks the QDs, rendering the film insoluble and conductive (p-type).

    • Wash: Rinse with pure Acetonitrile to remove unbound ligands.

  • Repeat: Perform 2-3 cycles to build thickness (~40-60 nm).

  • Top Contact: Evaporate Au.

Experimental Validation & Characterization

Process Workflow Diagram

Workflow cluster_exchange Ligand Exchange (Phase Transfer) cluster_fab Device Fabrication start Synthesis: PbS-OA (Non-polar / Octane) mix Mix with MAI/DMF start->mix transfer Vortex: QDs migrate to DMF phase mix->transfer wash Wash with Octane (Remove OA) transfer->wash ink Hybrid Ink: Perovskite + PbS-MAI wash->ink Re-disperse spin Spin Coating + Anti-solvent ink->spin anneal Anneal (100°C) spin->anneal end Characterization (J-V, EQE, PL) anneal->end Complete Device

Caption: Workflow for Solution-Phase Ligand Exchange and Hybrid Ink Formulation.

Key Performance Metrics & Troubleshooting
MetricHybrid (PbS+PVK)Standard PVKValidation Method
PCE (%) 18.6% 16.3%J-V Curve (AM 1.5G)
Jsc (mA/cm²) 23.5 21.8EQE Integration
Stability (T80) 500 hrs 200 hrsUnencapsulated, ambient air
Grain Size >500 nm ~300 nmSEM (Top-down)

Troubleshooting Table:

ObservationProbable CauseCorrective Action
PbS Aggregation in Ink Incomplete Ligand ExchangeIncrease Vortex time; ensure fresh MAI/DMF solution.
Low Voc Band MisalignmentCheck QD size (quantum confinement effects). Smaller QDs = larger bandgap.
Film Pinholes Solvent incompatibilityUse Toluene/Chlorobenzene mix as anti-solvent; optimize drop timing.
PL Quenching (Too High) Excessive RecombinationReduce PbS concentration; defects at QD surface need passivation (add excess I-).

References

  • Hu, L. et al. (2018). Hybrid PbS Quantum-Dot-in-Perovskite for High-Efficiency Perovskite Solar Cell. Small , 14(31), 1801016.[1][4] Link[1]

  • Liu, M. et al. (2019). PbS quantum dots as additives in methylammonium halide perovskite solar cells. Nanoscale , 11, 18398-18406. Link

  • Zhang, X. et al. (2020). Solution Processing and Self-Organization of PbS Quantum Dots Passivated with Formamidinium Lead Iodide. ACS Omega , 5(25), 15278–15287. Link

  • Chuang, C.H.M. et al. (2014). Improved performance and stability in quantum dot solar cells through band alignment engineering. Nature Materials , 13, 796–801. Link

  • Yang, Z. et al. (2024). PbS Colloidal Quantum Dots: Ligand Exchange in Solution. Nanomaterials , 14(12), 1045. Link

Sources

Troubleshooting & Optimization

Technical Support Center: PbS Nanocrystal Surface Passivation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lead sulfide (PbS) nanocrystals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the reduction of surface trap states, a critical factor in optimizing the performance of your PbS nanocrystal-based devices and applications.

Troubleshooting Guide: Common Issues in Reducing Surface Trap States

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step solutions.

Question 1: My PbS nanocrystal solution shows poor photoluminescence quantum yield (PLQY) and a broad, low-energy emission peak. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of a high density of surface trap states. These states provide non-radiative recombination pathways for excitons, quenching the desired band-edge emission and often introducing mid-gap states that lead to broad, lower-energy luminescence.[1][2]

Probable Causes:

  • Incomplete Ligand Passivation: The surface of the nanocrystals has unpassivated lead (Pb) or sulfur (S) atoms, creating dangling bonds that act as trap sites.[1]

  • Surface Oxidation: Exposure to air can lead to the formation of lead oxide (PbO), lead sulfite (PbSO₃), or lead sulfate (PbSO₄) species on the surface.[3] PbSO₃ and PbSO₄ are well-known trap states.[3]

  • Presence of Hydroxyl Groups: Hydroxyl (-OH) groups on the nanocrystal surface are a primary source of trap states.[4][5]

Step-by-Step Troubleshooting:

  • Improve Ligand Exchange: If you are performing a ligand exchange, ensure the process is efficient. Incomplete removal of the original long-chain ligands (like oleic acid) and insufficient binding of the new, shorter ligands can leave exposed surface sites.[3][6] Consider optimizing the reaction time, temperature, and concentration of the new ligand. For solid-state ligand exchange, be aware that this can lead to energetic inhomogeneity and residual organic debris.[3]

  • Implement a More Effective Washing Strategy: Recent studies have shown that washing PbS quantum dots with acetonitrile (ACN) instead of methanol (MeOH) can significantly reduce the surface -OH content, leading to a decrease in trap states and improved device performance.[4][5]

  • Introduce Halide Passivation: Incorporating halide ions (e.g., from PbI₂, PbCl₂, or PbBr₂) into your ligand exchange or as a post-treatment step can effectively passivate surface Pb sites and reduce trap states.[7][8]

  • Consider a Core/Shell Structure: Growing a thin shell of a wider bandgap semiconductor, such as CdS, around the PbS core can effectively passivate the surface and confine the exciton within the core, leading to higher PLQY.[1][9] However, be mindful of potential lattice mismatch which can introduce strain.[1][9]

Question 2: After ligand exchange, my PbS nanocrystal film shows cracks and poor morphology. How can I prevent this?

Answer:

The formation of cracks in the nanocrystal film is a common issue during solid-state ligand exchange and is primarily due to the significant volume reduction as long, bulky native ligands are replaced with shorter ones.[6]

Probable Causes:

  • Aggressive Ligand Exchange: Rapid and extensive removal of the original ligands can cause a sudden and dramatic shrinkage of the film, leading to mechanical stress and cracking.[6]

  • Solvent Choice: The solvents used for the ligand exchange and washing steps can also influence film morphology.

Step-by-Step Troubleshooting:

  • Optimize Ligand Exchange Time: Carefully control the duration of the ligand exchange process. A shorter exchange time might not be sufficient for complete exchange, while an overly long time can lead to film damage.[6]

  • Consider a Solution-Phase Ligand Exchange: Performing the ligand exchange in solution before film deposition can mitigate the cracking issue.[3][10] However, be aware that residual counter-ions from the solution phase can hinder charge transport and may require a post-annealing step.[3]

  • Post-Treatment with a Passivating Agent: After the initial ligand exchange, a post-treatment with a solution of a passivating agent, such as PbI₂, can help to fill in any remaining surface defects and improve the overall film quality.[11]

  • Control the Drying Process: Slow and controlled drying of the film after deposition can help to relieve mechanical stress and reduce the likelihood of crack formation.

Question 3: My PbS nanocrystal-based solar cell has a low open-circuit voltage (Voc) and fill factor (FF). Could this be related to surface traps?

Answer:

Absolutely. Surface trap states are a major contributor to reduced Voc and FF in quantum dot solar cells.

Probable Causes:

  • Trap-Assisted Recombination: Surface traps provide pathways for charge carriers to recombine non-radiatively, which is a significant loss mechanism that directly reduces the Voc.[5][12]

  • Reduced Carrier Mobility: Trap states can temporarily immobilize charge carriers, reducing their overall mobility and hindering efficient charge extraction, which lowers the FF.[13][14]

  • Band Bending at Interfaces: A high density of trap states at the interface between the PbS quantum dot layer and the electron or hole transport layer can lead to unfavorable band bending, creating a barrier to charge extraction.

Step-by-Step Troubleshooting:

  • Implement an Effective Passivation Strategy: As detailed in the previous questions, employ techniques like acetonitrile washing, halide passivation, or the use of core/shell structures to reduce the density of surface trap states.[1][4][5][7][8][9]

  • Characterize Trap Density: Utilize techniques like Space-Charge Limited Current (SCLC) measurements or Capacitance-Voltage (C-V) profiling to quantify the trap state density in your films.[4][5] This will allow you to correlate your passivation strategies with a measurable reduction in traps.

  • Optimize Device Interfaces: Pay close attention to the interfaces between the PbS layer and the charge transport layers. Surface treatments of the transport layers or the inclusion of thin interfacial layers can help to reduce interfacial recombination.

  • Consider a Multi-Step Passivation Approach: Combining different passivation strategies can be more effective than a single approach. For example, a halide treatment followed by a short organic ligand exchange can improve both passivation and charge transport.[8]

Frequently Asked Questions (FAQs)

What are surface trap states in PbS nanocrystals?

Surface trap states are electronic energy levels within the bandgap of the nanocrystal that arise from imperfections on the surface.[1] These imperfections can be due to dangling bonds from uncoordinated Pb or S atoms, surface oxidation, or the presence of certain chemical species like hydroxyl groups.[1][3][4][5] These states can "trap" charge carriers (electrons or holes), preventing them from participating in desired processes like radiative recombination (light emission) or charge transport in a device.[1][13]

How do I characterize surface trap states?

Several techniques can be used to characterize surface trap states:

Characterization TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Provides information on the elemental composition and chemical states of the nanocrystal surface, allowing for the identification of species like Pb-O and Pb-OH that are associated with trap states.[4][5]
Fourier-Transform Infrared Spectroscopy (FTIR) Can identify the vibrational modes of surface ligands and other chemical groups, helping to confirm the presence or absence of species like hydroxyl groups.[5]
Space-Charge Limited Current (SCLC) An electrical measurement performed on a device structure that can be used to estimate the trap state density.[4][5]
Capacitance-Voltage (C-V) Measurements Another electrical measurement that can provide an estimate of the defect density in a device.[5]
Photoluminescence (PL) Spectroscopy The presence of a broad, low-energy emission peak in the PL spectrum is often indicative of trap states. The photoluminescence quantum yield (PLQY) is also a good indicator of the prevalence of non-radiative recombination pathways, which are often mediated by trap states.[2]

What is the difference between solid-state and solution-phase ligand exchange?

  • Solid-State Ligand Exchange: This is performed on a pre-deposited film of nanocrystals. The film is typically immersed in or spin-coated with a solution of the new ligand.[10] While widely used, it can lead to film cracking and incomplete ligand exchange.[3][6]

  • Solution-Phase Ligand Exchange: The ligand exchange is carried out in solution before the nanocrystals are deposited as a film.[10] This can lead to better control over the exchange process and improved film morphology, but may introduce residual counter-ions that can affect device performance.[3]

How does the choice of precipitant during washing affect surface traps?

The choice of precipitant during the washing and purification of PbS nanocrystals can have a significant impact on the surface chemistry. For instance, using acetonitrile (ACN) as a precipitant has been shown to be more effective at minimizing the surface hydroxyl (-OH) content compared to the more traditional methanol (MeOH).[4][5] This reduction in -OH groups directly leads to a lower density of surface trap states.[4][5]

Experimental Protocols

Protocol 1: Acetonitrile (ACN) Washing for Reduced -OH Content

This protocol describes a method for washing oleate-capped PbS quantum dots to minimize surface hydroxyl groups, a primary source of trap states.[4][5]

Materials:

  • Oleate-capped PbS quantum dots dispersed in a nonpolar solvent (e.g., toluene or octane)

  • Acetonitrile (ACN), anhydrous

  • Methanol (MeOH), anhydrous (for comparison)

  • Centrifuge

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In an inert atmosphere, take a known volume of the oleate-capped PbS quantum dot solution.

  • Add a sufficient volume of ACN to induce precipitation of the quantum dots. The required volume will depend on the concentration of your quantum dot solution and should be determined empirically.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Centrifuge the mixture to pellet the precipitated quantum dots.

  • Carefully decant the supernatant, which contains excess oleic acid and other impurities.

  • Re-disperse the quantum dot pellet in a minimal amount of the original nonpolar solvent.

  • Repeat steps 2-6 for a total of 2-3 washing cycles.

  • For comparison, a parallel experiment can be conducted using MeOH as the precipitant.

  • After the final wash, re-disperse the purified PbS quantum dots in the desired solvent for further use or characterization.

Protocol 2: Solution-Phase Ligand Exchange with Lead Iodide (PbI₂)

This protocol outlines a solution-phase ligand exchange to replace native oleic acid ligands with iodide ions, which are effective at passivating surface trap states.

Materials:

  • Purified oleate-capped PbS quantum dots in a nonpolar solvent (e.g., octane)

  • Lead(II) iodide (PbI₂)

  • Dimethylformamide (DMF)

  • Ammonium acetate

  • Antisolvent (e.g., toluene or a mixture of hexane and octane)

  • Inert atmosphere

Procedure:

  • Prepare a stock solution of PbI₂ and ammonium acetate in DMF.

  • In an inert atmosphere, add the PbI₂/ammonium acetate solution in DMF to the PbS quantum dot solution in octane. The ratio of the two solutions should be optimized for your specific quantum dots.

  • Stir the biphasic mixture vigorously. The quantum dots will transfer from the nonpolar octane phase to the polar DMF phase as the ligand exchange proceeds.

  • After the phase transfer is complete (typically observed by a color change in the phases), separate the DMF phase containing the iodide-passivated quantum dots.

  • Precipitate the quantum dots from the DMF solution by adding an antisolvent.

  • Centrifuge the mixture to collect the precipitated quantum dots.

  • Wash the quantum dot pellet with the antisolvent to remove residual salts and ligands.

  • Re-disperse the final iodide-passivated PbS quantum dots in a suitable polar solvent for device fabrication or further characterization.

Visualizations

TrapStateFormation cluster_ideal Ideal PbS Nanocrystal Surface cluster_defective Defective PbS Nanocrystal Surface IdealSurface Perfectly Passivated Surface (e.g., with Oleic Acid) DanglingBonds Unpassivated Pb/S Atoms (Dangling Bonds) TrapStates Surface Trap States (Mid-gap Energy Levels) DanglingBonds->TrapStates Oxidation Surface Oxidation (PbO, PbSO₃) Oxidation->TrapStates Hydroxyls Adsorbed -OH Groups Hydroxyls->TrapStates NonRadRecomb Non-radiative Recombination TrapStates->NonRadRecomb PoorPerformance Reduced PLQY & Device Performance NonRadRecomb->PoorPerformance TroubleshootingWorkflow Start Poor Performance Observed (Low PLQY, Cracks, Low Voc/FF) Identify Identify Potential Cause Start->Identify LigandIssue Incomplete Ligand Exchange or Film Cracking Identify->LigandIssue Film Quality SurfaceChemIssue Surface Oxidation or -OH Contamination Identify->SurfaceChemIssue PL Spectra DeviceIssue Trap-Assisted Recombination in Device Identify->DeviceIssue Electrical Data OptimizeLigands Optimize Ligand Exchange (Time, Temp, Concentration) or Use Solution-Phase LigandIssue->OptimizeLigands ImproveWashing ACN Washing & Halide Passivation SurfaceChemIssue->ImproveWashing PassivateAndCharacterize Implement Passivation Strategy & Characterize Trap Density (SCLC, C-V) DeviceIssue->PassivateAndCharacterize End Improved Performance OptimizeLigands->End ImproveWashing->End PassivateAndCharacterize->End

Sources

Validation & Comparative

Advanced Photoluminescence Spectroscopy of Lead Sulfide (PbS) Emission Peaks

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for NIR-II Bioimaging and Drug Development

Executive Summary: The NIR-II Shift

In the high-stakes arena of drug development and pharmacokinetic profiling, the "Second Near-Infrared Window" (NIR-II, 1000–1700 nm) has emerged as the gold standard for deep-tissue imaging. Unlike the traditional visible or NIR-I (700–900 nm) windows, NIR-II minimizes photon scattering and tissue autofluorescence, allowing for micron-scale resolution at millimeter depths.[1]

Lead Sulfide (PbS) quantum dots (QDs) dominate this landscape due to their extreme tunability and high quantum yield (QY). However, their integration into validated workflows requires rigorous characterization. This guide dissects the photoluminescence (PL) spectroscopy of PbS, comparing it objectively against emerging alternatives like Silver Sulfide (Ag₂S) and organic fluorophores, and provides a self-validating experimental protocol for precise emission characterization.

The Physics of PbS Emission

Quantum Confinement and Tunability

The emission peak of PbS is governed by the quantum confinement effect . Because the exciton Bohr radius of PbS is exceptionally large (~18 nm), its bandgap can be tuned over a massive spectral range (from ~800 nm to >2000 nm) simply by varying the core diameter from 3 nm to 10 nm.

Unlike organic dyes, which rely on fixed molecular orbital gaps, PbS QDs allow researchers to "dial in" the exact emission wavelength to match the transparency windows of specific biological tissues (e.g., 1300 nm for bone, 1550 nm for vasculature).

Photophysical Recombination Pathways

Understanding the emission peak requires mapping the fate of the exciton. Upon excitation, the electron-hole pair can recombine radiatively (emitting a photon) or non-radiatively (via surface traps or phonon coupling).

PbS_Photophysics Excitation Laser Excitation (e.g., 808 nm) Exciton Exciton Formation (e- h+ Pair) Excitation->Exciton Absorption Relaxation Thermalization to Band Edge Exciton->Relaxation ultrafast (<1ps) TrapState Surface Trap States (Defects/Ligands) Relaxation->TrapState Defect Trapping Radiative Radiative Recombination (PL Emission) Relaxation->Radiative High QY Pathway TrapState->Radiative Trap Emission (Red-shifted tail) NonRadiative Non-Radiative Decay (Heat/Phonons) TrapState->NonRadiative Quenching

Figure 1: Photophysical pathways in PbS QDs. High-quality synthesis minimizes trap states, favoring the green radiative pathway.

Comparative Analysis: PbS vs. Alternatives

For a drug development professional, the choice of probe is critical. While PbS offers superior optical properties, toxicity concerns (Lead) necessitate comparison with "safer" alternatives.

Table 1: Performance Matrix of NIR-II Probes
FeaturePbS Quantum Dots Ag₂S Quantum Dots Indocyanine Green (ICG) Rare-Earth NPs
Emission Range 800–2000+ nm (Highly Tunable)1000–1300 nm (Limited)~800–900 nm (Tail in NIR-II)Discrete peaks (e.g., 1525 nm)
Quantum Yield (NIR-II) High (>40-60%) [1]Moderate (~15-20%) [2]Very Low (<0.1% in NIR-II)Low (<5%)
FWHM (Linewidth) Narrow (~100 nm)Broad (>150 nm)Broad (Vibronic tails)Very Narrow (<20 nm)
Fluorescence Lifetime Microseconds (~1 µs) [3]MicrosecondsNanoseconds (<1 ns)Milliseconds
Photostability Exceptional (No bleaching)HighPoor (Photobleaches minutes)Exceptional
Toxicity Profile High Concern (Requires encapsulation)Low (No heavy metals)FDA Approved (Safe)Moderate
Synthesis Scalability Mature/HighModerateCommercialModerate

Critical Insight:

  • PbS is the superior choice for ex vivo histology or preclinical animal models where sensitivity and depth are paramount.

  • Ag₂S is the preferred alternative when long-term clearance and toxicity are the primary variables, though it sacrifices brightness [4].

  • ICG remains the clinical standard but fails in deep-tissue resolution due to ACQ (Aggregation-Caused Quenching) and rapid clearance [5].

Experimental Protocol: Validated PL Spectroscopy

To obtain reproducible emission data for PbS QDs, you must control for re-absorption artifacts and solvent quenching .

Workflow Diagram: PL Characterization

PL_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopy Sample PbS QD Solution Solvent Solvent Selection (TCE or D2O) Sample->Solvent Dilution Dilute to OD < 0.1 (@ Excitation) Optics Focusing Optics Dilution->Optics Solvent->Dilution Excitation Laser Source (635/808 nm) Excitation->Optics Detector InGaAs Detector (Cooled to -20°C) Optics->Detector Emission

Figure 2: Validated workflow for PL spectroscopy. Dilution is critical to prevent re-absorption of emitted photons.

Step-by-Step Methodology

1. Sample Preparation & Solvent Selection

  • Solvent: For organic-phase PbS, use Tetrachloroethylene (TCE) rather than Chloroform or Toluene. TCE has no C-H vibrational overtones in the NIR-II region, preventing solvent quenching of the QD emission. For aqueous (bio-compatible) PbS, use Deuterated Water (D₂O) if possible, as H₂O absorbs strongly above 1400 nm.

  • Concentration: Dilute samples until the Optical Density (OD) at the excitation wavelength is < 0.1 .

    • Why? High concentrations cause "inner filter effects" where the QDs re-absorb their own emitted light, artificially red-shifting the peak and underestimating the QY.

2. Excitation Setup

  • Source: Use a CW laser diode (e.g., 808 nm or 980 nm).

  • Power: Maintain low power density (< 100 mW/cm²) to avoid thermal quenching, as PbS emission is temperature-sensitive (blue-shifts with heating) [6].

3. Detection (The InGaAs Advantage)

  • Detector: A liquid-nitrogen or thermoelectrically cooled InGaAs (Indium Gallium Arsenide) detector is mandatory. Silicon detectors cut off at 1100 nm and will miss the majority of the PbS peak.

  • Correction: You must apply a spectral response correction curve. InGaAs sensitivity drops non-linearly near its cutoff (usually 1700 nm). Raw data without this correction is scientifically invalid.

4. Data Validation (The "Self-Check")

  • Stokes Shift Check: The emission peak should be 50–150 nm red-shifted from the first excitonic absorption peak. If the shift is >200 nm, suspect aggregation or trap-state emission.

  • FWHM Check: High-quality PbS should have a Full Width at Half Maximum (FWHM) of <120 meV (~100-150 nm). Broader peaks indicate polydispersity (bad synthesis).

Application in Drug Development: In Vivo Imaging

In a drug development context, PbS QDs are typically encapsulated (e.g., in PEG-phospholipids) to form water-soluble probes. The goal is often to track biodistribution or visualize tumor vasculature.

Decision Matrix for Probe Selection

Decision_Matrix Start Select Imaging Target Q1 Is toxicity the primary constraint? Start->Q1 Q2 Is deep tissue (>5mm) resolution required? Q1->Q2 No (Preclinical Efficacy) PathA Use Ag2S QDs or Organic Dyes Q1->PathA Yes (Clinical/Tox Study) PathB Use PbS QDs (Encapsulated) Q2->PathB Yes (Vascular/Bone) PathC Use ICG (Clinical Std) Q2->PathC No (Superficial)

Figure 3: Strategic decision matrix for selecting NIR-II probes. PbS is the choice for maximum performance in preclinical efficacy studies.

Case Study: Tumor Vasculature Imaging

By tuning PbS emission to 1300 nm (the "zero-dispersion point" of tissue), researchers can visualize tumor angiogenesis with capillary-level resolution. This allows for the direct assessment of anti-angiogenic drugs (e.g., Bevacizumab) by quantifying vessel density and tortuosity changes in real-time, a capability unmatched by MRI or CT [7].

References

  • ACS Nano. "Absolute Photoluminescence Quantum Yields of IR-26 Dye, PbS, and PbSe Quantum Dots." (2025). Demonstrates PbS QY >60% vs IR-26 <0.1%.

  • New Journal of Chemistry. "Doping Ag2S quantum dots with Pb yields significantly enhanced in vivo fluorescence imaging." Compares Ag2S and Pb-doped variants.

  • ResearchGate. "Photoluminescence lifetime and absorption spectrum of PbS nanocrystal quantum dots." Details the microsecond lifetime of PbS.

  • PubMed. "In vivo fluorescence imaging with Ag2S quantum dots in the second near-infrared region." Discusses Ag2S as a non-toxic alternative.

  • PMC. "Novel near-infrared II aggregation-induced emission dots for in vivo bioimaging."[1] Highlights the ACQ limitations of organic dyes like ICG.

  • Universiti Kebangsaan Malaysia. "Temperature and Power Dependence of Photoluminescence in PbS Quantum Dots." Explains thermal effects on emission peaks.

  • CD Bioparticles. "NIR-Quantum Dots in Biomedical Imaging." Overview of PbS applications in SWIR sensors and drug delivery.

Sources

PbS vs. PbSe Quantum Dots: A Technical Guide for Photovoltaic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Physics Trade-off

In the development of third-generation solar cells, Lead Sulfide (PbS) and Lead Selenide (PbSe) colloidal quantum dots (CQDs) represent the two dominant IV-VI semiconductor candidates.

For the applied researcher, the choice between them is not merely about bandgap tuning; it is a fundamental trade-off between process stability and carrier physics :

  • PbS (The Workhorse): Remains the industry standard for single-junction devices. It offers superior oxidation resistance, a mature "ink-based" fabrication process, and higher open-circuit voltage (

    
    ).
    
  • PbSe (The Specialist): Offers theoretically superior photocurrent (

    
    ) due to Multiple Exciton Generation (MEG) and higher carrier mobility (stronger quantum confinement). However, its extreme sensitivity to oxidation and rapid fusion during ligand exchange make it challenging for scalable manufacturing.
    

This guide provides a technical comparison, experimental protocols, and the causal logic required to integrate these materials into high-efficiency photovoltaic (PV) devices.

Part 1: Fundamental Material Physics

The primary distinction between PbS and PbSe lies in the exciton Bohr radius (


) , which dictates the strength of quantum confinement.[1]
FeaturePbS Quantum DotsPbSe Quantum DotsImpact on PV Performance
Bohr Radius (

)
~18–20 nm~46 nmPbSe exhibits stronger confinement at larger sizes, allowing better charge transport coupling.
Effective Mass (

)
Heavier (

)
Lighter (

)
Lighter mass in PbSe facilitates higher carrier mobility (

).
MEG Threshold


PbSe generates multiple carriers from high-energy photons more efficiently.
Dielectric Constant


High dielectric screening in both reduces exciton binding energy, aiding charge separation.
The MEG Advantage (PbSe)

PbSe is the superior candidate for Multiple Exciton Generation (MEG), where a single high-energy photon generates


 electron-hole pairs. In bulk semiconductors, excess energy is lost as heat (phonon emission). In PbSe QDs, the "phonon bottleneck" and relaxed momentum conservation allow this energy to excite a second electron.

Causality: The larger Bohr radius of PbSe means that for a given physical diameter (e.g., 5 nm), the confinement energy is higher than in PbS. This results in a sparser density of states, slowing down thermalization and favoring MEG.

MEG_Process cluster_0 Photon Absorption cluster_1 Competing Pathways Photon hv > 2Eg Absorption Exciton Formation (Hot Carrier) Photon->Absorption Thermalization Thermalization (Phonon Emission) Absorption->Thermalization Dominant in Bulk MEG Impact Ionization (MEG) Absorption->MEG Enhanced in PbSe (Strong Confinement) Result Current Generation Thermalization->Result 1 e-h pair + Heat MEG->Result 2+ e-h pairs

Figure 1: Kinetic competition between thermalization and Multiple Exciton Generation (MEG). PbSe lowers the threshold for the green pathway.

Part 2: Photovoltaic Performance Matrix

While PbSe wins on physics, PbS wins on engineering. The following data summarizes the current state of the art for pure QD devices (excluding perovskite hybrids).

MetricPbS (State of the Art)PbSe (State of the Art)
Record Efficiency (PCE) 13–15% ~7–9% (Record ~6.5% certified 2014, uncertified higher)
Open Circuit Voltage (

)
High (0.6 – 0.7 V)Moderate (0.4 – 0.5 V)
Short Circuit Current (

)
25–30 mA/cm²Potential for >35 mA/cm² (via MEG)
Fill Factor (FF) 65–75%50–60% (Suffers from trap states)
Air Stability High (Oxide shell passivates)Low (Oxide shell etches/degrades)
Synthesis Scalability High (Ink method)Low (Requires inert LBL or Cation Exchange)

Part 3: Experimental Protocols (Synthesis & Fabrication)

Protocol A: High-Efficiency PbS Ink Synthesis (Solution-Phase Exchange)

Target: Creating a stable, conductive QD ink for single-step deposition, replacing the tedious Layer-by-Layer (LbL) method.

Materials:

  • Oleic-acid capped PbS QDs (Synthesis: PbO + Oleic Acid + TMS in Octadecene).

  • Ligand Exchange Solution: Lead Iodide (

    
    ) + Ammonium Acetate (
    
    
    
    ) in Dimethylformamide (DMF).

Workflow:

  • Pre-mix: Dissolve

    
     (0.1 M) and 
    
    
    
    (0.04 M) in dry DMF.
  • Phase Transfer: Add 5 mL of PbS-Octane solution (10 mg/mL) to 5 mL of the DMF ligand solution.

  • Vortex: Vortex vigorously for 2 minutes. The QDs will transfer from the top (Octane) phase to the bottom (DMF) phase as the oleic acid is replaced by iodide ligands.

  • Wash: Discard the clear octane layer. Wash the DMF phase 3x with fresh octane to remove residual oleic acid.

  • Precipitation: Add toluene (antisolvent) to precipitate the QDs. Centrifuge at 4000 rpm for 5 mins.

  • Redispersion: Dry the pellet and redisperse in Butylamine/Amine mix to form the final conductive ink.

Why this works: The halide (


) ligands provide atomic passivation, reducing surface traps. The solution-phase exchange ensures homogeneous substitution, unlike the diffusion-limited solid-state exchange used in older LBL methods.
Protocol B: Air-Stable PbSe via Cation Exchange

Target: Synthesizing PbSe QDs that do not oxidize immediately upon air exposure.

Concept: Instead of growing PbSe directly, grow robust ZnSe QDs first, then swap Zn for Pb.[2]

  • Template Synthesis: Synthesize ZnSe QDs using Zinc Stearate and Se-ODE at 300°C.

  • Cation Exchange: Cool to 150°C. Inject a solution of

    
     dissolved in Oleylamine.
    
  • Thermodynamic Drive: The reaction

    
     is thermodynamically favorable.
    
  • Result: The resulting PbSe QDs retain the size distribution of the ZnSe template and, crucially, are passivated by chloride ions (

    
    ) from the precursor, creating a "kinetic shell" against oxidation.
    

Part 4: Fabrication Workflow & Troubleshooting

The following diagram illustrates the critical "Ink" fabrication process, which is currently the industry standard for high-performance PbS devices.

Fabrication_Workflow cluster_fail Common Failure Points Raw_QDs PbS-Oleate (Insulating) Ligand_Ex Solution-Phase Exchange (PbI2 / NH4Ac in DMF) Raw_QDs->Ligand_Ex Phase Transfer Ink_Form Conductive Ink (PbS-I in Butylamine) Ligand_Ex->Ink_Form Purification Deposition Single-Step Spin Coating (Active Layer) Ink_Form->Deposition Inert Atmosphere Agg Aggregation (Wet Solvents) Ink_Form->Agg ETL_HTL Transport Layers (ZnO / EDT-PbS) Deposition->ETL_HTL Band Alignment Oxidation Oxidation (Air Leak) Deposition->Oxidation Device Final Device (Au/Ag Contacts) ETL_HTL->Device

Figure 2: Modern "Ink" fabrication workflow. The transition from red (insulating) to green (conductive) occurs in the solution phase, minimizing defects.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low

(< 0.5V)
High trap density or pinholes.Improve ligand exchange completeness; use a thicker ETL (ZnO).
"S-shaped" J-V Curve Charge accumulation at interfaces.Check band alignment; the PbS/ZnO interface may have an extraction barrier (dipole issue).
Device degrades in < 24h Oxidation (PbSe) or moisture ingress.For PbSe: Switch to Cation Exchange synthesis. For PbS: Encapsulate with epoxy/glass.
Ink gels/precipitates Incomplete removal of oleic acid.Increase the number of octane washes during the phase transfer step.

References

  • Liu, M. et al. (2019). Lattice anchoring stabilizes solution-processed semiconductors. Nature.[3] [Link] (Key reference for PbS Ink stability and efficiency).

  • Beard, M. C. (2011). Multiple exciton generation in semiconductor quantum dots. Journal of Physical Chemistry Letters. [Link] (Foundational text on MEG in PbSe).

  • Kim, S. et al. (2015).[2][4] Air-Stable and Efficient PbSe Quantum-Dot Solar Cells Based upon ZnSe to PbSe Cation-Exchanged Quantum Dots.[2] ACS Nano.[4] [Link] (Protocol for stable PbSe).

  • Chuang, C. H. et al. (2014). Improved performance and stability in quantum dot solar cells through band alignment engineering.[5] Nature Materials. [Link] (Ligand engineering strategies).

  • Sargent, E. H. (2012). Colloidal quantum dot solar cells.[4][6][7][8][9][10][11] Nature Photonics. [Link] (Comprehensive review of the field).

Sources

Technical Guide: Measuring Quantum Yield of PbS vs. PbS/CdS Quantum Dots

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Accurate quantification of Photoluminescence Quantum Yield (PLQY) in Near-Infrared (NIR) emitting Lead Sulfide (PbS) and PbS/CdS core-shell nanocrystals.

The Challenge: Unlike visible-range emitters (e.g., CdSe), NIR quantum dots (800–1600 nm) lack reliable, high-QY reference standards. The common standard, IR-26, has a historically debated QY (ranging from 0.05% to 0.5%), leading to order-of-magnitude errors in reported data.[1] Furthermore, the high refractive index of PbS solvents (Toluene, TCE) requires significant correction factors often overlooked in relative measurements.

The Solution: This guide prioritizes the Absolute Method (Integrating Sphere) as the gold standard for NIR characterization, while providing a corrected, rigorous protocol for the Relative Method for routine screening.

Part 1: The Physics of Passivation (PbS vs. PbS/CdS)

To measure performance, one must understand the loss mechanisms.

Bare PbS Quantum Dots
  • Surface Chemistry: PbS typically relies on oleic acid ligands. The surface is rich in unpassivated Pb and S atoms.

  • Defect Sites: Surface oxidation creates deep trap states within the bandgap. These act as non-radiative recombination centers, significantly lowering QY (typically 10–40%).

  • Stability: Highly susceptible to photo-oxidation and thermal quenching.

PbS/CdS Core-Shells
  • Cation Exchange (The Superior Method): Replacing surface Pb²⁺ with Cd²⁺ creates a lattice-matched CdS shell.

  • Type I / Quasi-Type II Alignment: The CdS shell has a wider bandgap. It confines the electron and hole to the core (Type I) or allows slight electron delocalization (Quasi-Type II), physically separating the exciton from surface defects.

  • Performance: This passivation can boost QY to 50–70% and drastically improve photostability.

Band Structure & Passivation Logic (Graphviz)

BandStructure cluster_0 Bare PbS (Defect Prone) cluster_1 PbS/CdS Core-Shell (Passivated) PbS_CB Conduction Band Traps Surface Trap States (Non-Radiative Loss) PbS_CB->Traps e- Trapping PbS_VB Valence Band Traps->PbS_VB Heat Loss Core_CB PbS Core CB Core_VB PbS Core VB Core_CB->Core_VB Radiative Recombination (High QY) Shell_CB CdS Shell CB (Barrier) Shell_CB->Core_CB Confinement

Figure 1: Comparison of carrier dynamics. Bare PbS suffers from trap-assisted non-radiative recombination. The CdS shell creates an energy barrier, confining carriers to the core and enabling efficient radiative recombination.

Part 2: Measurement Methodologies

Method A: Absolute QY (Integrating Sphere) — The Gold Standard

For NIR emitters, relying on a reference dye is risky. The integrating sphere method measures the ratio of emitted photons to absorbed photons directly.

Why use this?

  • Eliminates the need for a standard with "known" QY.

  • Accounts for scattering (common in colloidal suspensions).

  • Critical Requirement: You must correct for re-absorption . PbS QDs have a small Stokes shift; emitted photons can be re-absorbed by the sample, artificially lowering the measured QY.

Method B: Relative QY (Reference Standard) — For Routine Screening

Uses the Beer-Lambert law to compare the integrated fluorescence of the sample against a standard.

The "Senior Scientist" Warning:

  • Standard Selection: The most common standard, IR-26 , is widely cited with a QY of 0.5%.[1] This is incorrect. Recent absolute measurements place it between 0.03% and 0.05% . Using the old value will inflate your PbS QY results by 10x.

  • Refractive Index (

    
    ):  PbS is often in Toluene (
    
    
    
    ) or Tetrachloroethylene (
    
    
    ). IR-26 is in 1,2-Dichloroethane (DCE,
    
    
    ). You must apply the
    
    
    correction factor.

Part 3: Detailed Protocols

Protocol A: Absolute Measurement (Integrating Sphere)[3][4]

Equipment: Spectrofluorometer with NIR-PMT (e.g., Hamamatsu R5509) and PTFE-coated Integrating Sphere.

  • Baseline Correction: Mount the empty solvent cuvette in the sphere. Measure the excitation scatter peak (

    
    ) and the background emission (
    
    
    
    ).
  • Sample Measurement: Mount the PbS sample. Adjust concentration so Optical Density (OD) is 0.05 – 0.1 at the excitation wavelength.

    • Reasoning: High OD causes severe inner-filter effects and re-absorption.

  • Data Acquisition: Measure the sample excitation scatter (

    
    ) and sample emission (
    
    
    
    ).
  • Re-absorption Correction (The "Two-Point" Method):

    • Measure the sample emission spectrum in the sphere.[2][3][4]

    • Measure the sample emission in a standard 90° configuration (minimal re-absorption).

    • Normalize the "tail" (long wavelength side) of both spectra. The difference in the "blue" side of the emission represents re-absorbed photons. Add these back to the integral.

Calculation:



Protocol B: Relative Measurement (Corrected)

Standard: IR-26 in 1,2-Dichloroethane (DCE).[1][5] Assumed QY


 (Verify with your specific batch/literature).
  • Absorbance Matching:

    • Prepare 4-5 dilutions of the PbS sample (in Toluene) and IR-26 (in DCE).

    • Measure Absorbance (

      
      ) at the excitation wavelength (e.g., 785 nm or 808 nm).
      
    • Constraint: Keep

      
       (ideally 0.01 – 0.05) to ensure linearity.
      
  • Fluorescence Integration:

    • Excitation wavelength must be identical for all.

    • Integrate the area under the emission curve (

      
      ).
      
  • Linearity Check:

    • Plot Integrated Fluorescence (

      
      ) vs. Absorbance (
      
      
      
      ).
    • Calculate the slope (

      
      ) for both sample and standard. 
      
      
      
      must be
      
      
      .

Calculation:



  • 
    : Quantum Yield[6][7][2][3][4][8][9][10][11]
    
  • 
    : Slope of Fluorescence vs. Absorbance
    
  • 
    : Refractive Index of solvent (Toluene = 1.496; DCE = 1.444)
    

Part 4: Comparative Performance Data

The following table synthesizes typical performance metrics observed in high-quality colloidal synthesis.

MetricBare PbS QDsPbS/CdS (Cation Exchange)PbS/CdS (SILAR/Overgrowth)
Typical QY (NIR) 10% – 40%40% – 60% 20% – 50%
Emission FWHM Narrow (~80-100 meV)Narrow (~80-100 meV)Broader (>120 meV)
Spectral Shift N/A (Reference)Blue Shift (Core shrinks)Red Shift (Wavefunction leakage)
Photostability Poor (Oxidizes in air)Excellent (Shell protects)Good
Stokes Shift Small (~10-20 nm)SmallModerate
Workflow Logic (Graphviz)

MeasurementWorkflow Start Start: Select Method Method Is an Integrating Sphere Available? Start->Method Rel_Path No (Relative Method) Method->Rel_Path No Abs_Path Yes (Absolute Method) Method->Abs_Path Yes Standard Select Standard: IR-26 (Use QY = 0.05%, NOT 0.5%) Rel_Path->Standard Solvent Solvent Correction: Apply (n_sample / n_std)^2 Standard->Solvent Result Final QY Calculation Solvent->Result Sphere Measure Sample & Blank (On-beam / Off-beam) Abs_Path->Sphere Reabs Correct for Re-absorption (Tail Matching) Sphere->Reabs Reabs->Result

Figure 2: Decision matrix for selecting the measurement protocol. Note the critical correction steps required for both pathways to avoid common errors.

Part 5: Troubleshooting & Validation

  • The "Blue Shift" Anomaly:

    • Observation: Upon cation exchange shelling, your PbS emission peak shifts to shorter wavelengths (e.g., 1200 nm

      
       1100 nm).
      
    • Cause: The effective PbS core size is reduced as surface Pb is exchanged for Cd. This increases quantum confinement.

    • Action: This confirms successful shelling. If you see a red shift during cation exchange, the core is likely ripening/growing (bad synthesis control).

  • Solvent Absorption:

    • Issue: Toluene and TCE have overtone absorption bands in the NIR (1100–1600 nm).

    • Action: Run a solvent-only blank scan. If solvent absorbance overlaps with QD emission, you must subtract the solvent signal or switch to deuterated solvents (e.g., Toluene-d8) which are transparent in the NIR.

  • Linearity Validation:

    • Always measure at least 3 concentrations. If

      
       changes with concentration, you have re-absorption (concentration too high) or aggregation (concentration too low/ligand loss).
      

References

  • Hines, M. A., & Scholes, G. D. (2003). Colloidal PbS Nanocrystals with Size-Tunable Near-Infrared Emission: Observation of Quantum-Confinement Effects. Advanced Materials. [Link]

  • Pietryga, J. M., et al. (2008). Utilizing the Lability of Lead Selenide to Produce Heterostructured Nanocrystals with Bright, Stable Infrared Emission. Journal of the American Chemical Society. [Link]

  • Resch-Genger, U., et al. (2019). Absolute Photoluminescence Quantum Yields of IR-26 Dye, PbS, and PbSe Quantum Dots.[5][12] The Journal of Physical Chemistry Letters. (Establishing the corrected low QY for IR-26). [Link]

  • Würth, C., et al. (2013). Relative and Absolute Determination of Fluorescence Quantum Yields of Transparent Samples. Nature Protocols. [Link]

  • Moreels, I., et al. (2012). Size-Tunable Optical Properties of Colloidal PbS Quantum Dots. ACS Nano. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.